D-Threitol
Description
This compound has been reported in Cnidium monnieri, Glehnia littoralis, and other organisms with data available.
Properties
IUPAC Name |
(2R,3R)-butane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXHWFMMPAWVPI-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016717, DTXSID801336604 | |
| Record name | Threitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Threitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | Threitol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17999 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | D-Threitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7493-90-5, 2418-52-2 | |
| Record name | Threitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7493-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Threitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2418-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Threitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002418522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Threitol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007493905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Threitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Threitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801336604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Butanetetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-Butanetetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THREITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DN82XBT5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Threitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004136 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What are the chemical properties of D-Threitol?
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Threitol, a four-carbon sugar alcohol with the systematic name (2R,3R)-butane-1,2,3,4-tetrol, is a chiral molecule of significant interest in various scientific and industrial fields.[1] As a diastereomer of erythritol and an enantiomer of L-Threitol, its unique stereochemistry governs its physical, chemical, and biological properties.[1] This technical guide provides an in-depth overview of the chemical properties of this compound, complete with experimental protocols and visual representations of relevant biological and experimental workflows. This compound is found in nature in some fungi, such as Armillaria mellea, and acts as a cryoprotectant in the Alaskan beetle Upis ceramboides.[1] It is also utilized as a chiral intermediate in the synthesis of more complex molecules.[1]
Chemical and Physical Properties
This compound is a white, crystalline solid at room temperature.[1] Its four hydroxyl groups render it highly soluble in water.[1] The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀O₄ | [1] |
| Molar Mass | 122.12 g/mol | [1] |
| Melting Point | 88-90 °C | [1] |
| Boiling Point | 330.0 ± 0.0 °C (Predicted) | ChemBK |
| Density | 1.430 ± 0.06 g/cm³ (Predicted) | ChemBK |
| Solubility in Water | Highly soluble | [1] |
| Solubility in Other Solvents | Slightly soluble in Methanol. Insoluble in ethyl ether and benzene. | ChemBK, LabSolutions |
| Optical Rotation ([α]D) | +4.3° (c=2, water) | Sigma-Aldrich |
| pKa | 13.27 ± 0.20 (Predicted) | ChemBK |
| Stability | Hygroscopic | ChemBK |
Experimental Protocols
Determination of Melting Point
The melting point of this compound can be determined using a standard capillary melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Thermometer
Procedure:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[2][3]
-
Place the capillary tube in the heating block of the melting point apparatus.[3][4]
-
Heat the block rapidly to a temperature approximately 10-15 °C below the expected melting point of this compound (around 88 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[4]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[3][5]
-
Record the temperature at which the entire solid has melted (the end of the melting range).[3][5]
-
The melting point is reported as this range. For a pure compound, this range should be narrow (0.5-1.0 °C).[2][4]
Determination of Solubility
A general protocol to determine the solubility of this compound in a given solvent:
Materials:
-
This compound
-
Selected solvent (e.g., water, ethanol)
-
Analytical balance
-
Vials or test tubes with caps
-
Shaker or magnetic stirrer
-
Temperature-controlled bath
Procedure:
-
Add a known volume of the solvent to a vial.
-
Gradually add a known mass of this compound to the solvent while stirring at a constant temperature.
-
Continue adding this compound until a saturated solution is formed, indicated by the presence of undissolved solid that persists after prolonged stirring (e.g., 24 hours).
-
Carefully separate the saturated solution from the undissolved solid (e.g., by filtration or centrifugation).
-
Take a known volume or mass of the clear saturated solution and evaporate the solvent completely.
-
Weigh the remaining solid this compound.
-
Calculate the solubility in terms of g/100 mL or other appropriate units.
Measurement of Optical Rotation
The optical rotation of this compound is measured using a polarimeter.
Materials:
-
This compound
-
Volumetric flask
-
Solvent (e.g., water)
-
Polarimeter
-
Polarimeter cell (sample tube) of a known path length
Procedure:
-
Prepare a solution of this compound of a known concentration (c) in a suitable solvent (e.g., 2 g in 100 mL of water).
-
Calibrate the polarimeter with a blank solution (the pure solvent).[6]
-
Rinse and fill the polarimeter cell with the this compound solution, ensuring no air bubbles are present.[6]
-
Place the cell in the polarimeter and measure the observed optical rotation (α).[7]
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length of the cell in decimeters (dm) and 'c' is the concentration in g/mL.[7][8]
Purification by Recrystallization
Recrystallization is a common method to purify solid organic compounds like this compound.
Materials:
-
Crude this compound
-
A suitable solvent or solvent pair (e.g., ethanol/water)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot solvent.[9][10] The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[10]
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature.[10]
-
Further cool the solution in an ice bath to maximize crystal formation.[10]
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[10]
-
Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
-
Dry the crystals completely.
Signaling Pathways and Experimental Workflows
This compound Catabolic Pathway in Mycobacterium smegmatis
Mycobacterium smegmatis is capable of utilizing this compound as a sole carbon source through a specific catabolic pathway.[11][12] The key enzymes and intermediates are depicted in the following diagram.
References
- 1. chempep.com [chempep.com]
- 2. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 3. byjus.com [byjus.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. pennwest.edu [pennwest.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. A General Strategy for the Discovery of Metabolic Pathways: this compound, l-Threitol, and Erythritol Utilization in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
An In-depth Technical Guide to the Structure and Stereochemistry of D-Threitol
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Threitol, a four-carbon sugar alcohol, serves as a fundamental chiral building block in synthetic organic chemistry and is of increasing interest in the fields of drug discovery and materials science. Its well-defined stereochemistry and versatile functional groups make it an attractive starting material for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. This technical guide provides a comprehensive overview of the structure, stereochemistry, and physicochemical properties of this compound. Detailed experimental protocols for its synthesis and the determination of its key physical properties are presented, alongside visualizations of its stereochemical relationships to facilitate a deeper understanding of this important chiral molecule.
Introduction
This compound, systematically named (2R,3R)-butane-1,2,3,4-tetrol, is a polyol with a simple, yet stereochemically rich, structure. As one of the three stereoisomers of threitol, its distinct spatial arrangement of hydroxyl groups imparts specific physical and chemical properties that are leveraged in various scientific applications. This document outlines the core structural and stereochemical features of this compound, provides a summary of its key quantitative data, and details experimental methodologies for its preparation and characterization.
Physicochemical Properties of this compound
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in synthesis and for understanding its behavior in various solvent systems.
| Property | Value | Reference(s) |
| IUPAC Name | (2R,3R)-butane-1,2,3,4-tetrol | [1][2] |
| Chemical Formula | C₄H₁₀O₄ | [1][2] |
| Molecular Weight | 122.12 g/mol | [1][2] |
| Melting Point | 88-90 °C | [2][3][4] |
| Boiling Point | 330.0 ± 0.0 °C (Predicted) | [3][4] |
| Specific Rotation [α]²⁰/D | -4.0° (c=7 in H₂O) | [5] |
| Solubility | Highly soluble in water; slightly soluble in methanol and ethanol; insoluble in ethyl ether and benzene.[2][3][4][6] |
Stereochemistry of Threitol Isomers
This compound is one of three stereoisomers of butane-1,2,3,4-tetrol. The other two are its enantiomer, L-Threitol, and its diastereomer, Erythritol (which is a meso compound). The stereochemical relationships between these isomers are depicted in the Fischer projections below.
Caption: Fischer projections of this compound and its stereoisomers.
Experimental Protocols
Synthesis of this compound from D-Tartaric Acid
This protocol is adapted from the synthesis of L-Threitol from L-Tartaric acid and outlines the preparation of this compound. The synthesis involves the reduction of the carboxylic acid functionalities of D-tartaric acid.
Caption: Synthetic pathway for this compound from D-Tartaric Acid.
Materials:
-
D-Tartaric acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF, anhydrous)
-
Diethyl ether
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Esterification: A solution of D-tartaric acid in anhydrous methanol is treated with a catalytic amount of concentrated sulfuric acid. The mixture is refluxed for several hours to drive the formation of dimethyl D-tartrate to completion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation of Ester: After cooling, the reaction mixture is neutralized with a mild base (e.g., sodium bicarbonate solution) and the methanol is removed under reduced pressure. The residue is extracted with diethyl ether, and the organic layer is washed with brine, dried over anhydrous MgSO₄, and concentrated to yield crude dimethyl D-tartrate.
-
Reduction: The crude dimethyl D-tartrate is dissolved in anhydrous THF and added dropwise to a suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is then stirred at room temperature overnight.
-
Quenching and Workup: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and finally more water, while maintaining the temperature below 20 °C. The resulting precipitate is filtered off and washed with hot THF.
-
Purification: The combined filtrate is dried over anhydrous MgSO₄ and the solvent is removed under reduced pressure to yield crude this compound. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water, to afford pure, crystalline this compound.
Determination of Melting Point
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
Procedure:
-
A small sample of dry, crystalline this compound is finely powdered using a mortar and pestle.
-
A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min until the temperature is about 15-20 °C below the expected melting point (88-90 °C).
-
The heating rate is then reduced to 1-2 °C/min.
-
The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.
Determination of Specific Rotation
Apparatus:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flask
-
Analytical balance
Procedure:
-
A solution of this compound is prepared by accurately weighing a known mass of the compound (e.g., 0.700 g) and dissolving it in a known volume of distilled water (e.g., 10.0 mL) in a volumetric flask to achieve a concentration of 0.07 g/mL (c=7).
-
The polarimeter is calibrated using a blank (distilled water).
-
The polarimeter cell is rinsed and filled with the this compound solution, ensuring no air bubbles are present in the light path.
-
The observed optical rotation (α) is measured at a constant temperature (e.g., 20 °C) using the sodium D-line.
-
The specific rotation ([α]) is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Quantitative Determination of Aqueous Solubility
This protocol outlines a method for determining the equilibrium solubility of this compound in water using High-Performance Liquid Chromatography (HPLC) for quantification.
Materials and Apparatus:
-
This compound
-
Deionized water
-
HPLC system with a Refractive Index (RI) detector
-
HPLC column suitable for sugar alcohol analysis (e.g., an amino-based column)
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Analytical balance and volumetric flasks
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed vial.
-
Equilibration: The vial is placed in a shaking incubator set at a constant temperature (e.g., 25 °C) and agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: The suspension is removed from the incubator and allowed to stand for a short period to allow the excess solid to settle. A portion of the supernatant is carefully withdrawn and filtered through a 0.45 µm syringe filter to remove any undissolved solids.
-
HPLC Analysis:
-
Mobile Phase: A suitable mobile phase, such as a mixture of acetonitrile and water (e.g., 80:20 v/v), is used.
-
Calibration: A series of standard solutions of this compound of known concentrations are prepared and injected into the HPLC system to generate a calibration curve.
-
Sample Analysis: A known volume of the filtered saturated solution is injected into the HPLC system.
-
-
Quantification: The concentration of this compound in the saturated solution is determined by comparing its peak area from the HPLC chromatogram to the calibration curve. The solubility is then expressed in g/100 mL or other appropriate units.
Conclusion
This compound is a valuable chiral synthon with well-defined structural and stereochemical properties. This guide has provided a detailed overview of its key characteristics, including a comprehensive data summary and robust experimental protocols for its synthesis and analysis. The provided visualizations of its stereochemical relationships and synthetic pathway are intended to aid researchers in the effective utilization of this compound in their synthetic endeavors and drug development programs. The methodologies described herein offer a solid foundation for the consistent and reliable handling and characterization of this important chiral molecule.
References
- 1. [Method of Quantitative Analysis by HPLC and Confirmation by LC-MS/MS of Erythritol, Maltitol, Lactitol and Trehalose in Foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. future4200.com [future4200.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Physical properties of D-Threitol melting point and solubility.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical properties of D-Threitol, a four-carbon sugar alcohol with significant applications in chemical synthesis and biological systems. This document outlines its melting point and solubility characteristics, provides detailed experimental protocols for their determination, and presents a key biosynthetic pathway.
Core Physical Properties
This compound, with the systematic name (2R,3R)-butane-1,2,3,4-tetrol, is a white, solid compound.[1] Its physical characteristics are crucial for its application in various scientific and industrial fields.
Melting Point
The melting point of this compound is consistently reported to be in the range of 88-90 °C .[1][2][3] This sharp melting range is indicative of a pure substance.
Solubility
This compound's solubility is dictated by its four hydroxyl groups, which allow for extensive hydrogen bonding. It is highly soluble in water and has limited solubility in less polar organic solvents.[1]
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Notes |
| Water | ~1160 g/L | Predicted value.[4] Another source indicates a solubility of 50 mg/mL for DL-Threitol, the racemic mixture. |
| Dimethyl Sulfoxide (DMSO) | 250 mg/mL | Requires sonication to achieve.[5] |
| Methanol | Slightly Soluble | Quantitative data not readily available.[2] |
| Ethanol | Slightly Soluble | Quantitative data not readily available. |
| Ethyl Ether | Insoluble | |
| Benzene | Insoluble |
Experimental Protocols
The following sections detail standardized methodologies for the determination of the melting point and solubility of polyols like this compound.
Melting Point Determination
The melting point of this compound can be accurately determined using a capillary melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature probe.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point.
-
Purity Check: A narrow melting range (0.5-1 °C) is indicative of high purity. Impurities tend to depress and broaden the melting range.
Solubility Determination
The equilibrium solubility of this compound in a given solvent can be determined using the isothermal shake-flask method.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container (e.g., a screw-cap vial).
-
Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The saturated solution is allowed to stand undisturbed at the same constant temperature until the undissolved solid has settled.
-
Sampling and Analysis: A known volume of the clear supernatant is carefully withdrawn using a filtered syringe to avoid aspirating any solid particles.
-
Quantification: The concentration of this compound in the sampled solution is determined using a suitable analytical technique, such as gravimetric analysis (after solvent evaporation), high-performance liquid chromatography (HPLC), or gas chromatography (GC) after derivatization.
-
Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).
Biosynthetic Pathway of this compound
This compound can be synthesized from D-xylose through a metabolic engineering approach in yeast. The following diagram illustrates a key fermentation pathway.
Caption: Biosynthesis of this compound from D-Xylose in Engineered Yeast.
Logical Workflow for Physical Property Determination
The following diagram outlines the logical workflow for characterizing the physical properties of a compound like this compound.
Caption: Workflow for Determining Physical Properties of this compound.
References
D-Threitol: A Comprehensive Technical Guide on its Natural Sources and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Threitol, a four-carbon sugar alcohol, is a naturally occurring polyol with a range of biological activities that are increasingly attracting scientific interest. This technical guide provides an in-depth overview of the current knowledge on this compound, focusing on its natural sources, established and putative biological roles, and the underlying metabolic and signaling pathways. The document is intended to be a valuable resource for researchers in biochemistry, natural product chemistry, and drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key biological processes involving this compound.
Introduction
This compound ((2R,3R)-butane-1,2,3,4-tetrol) is a stereoisomer of threitol, a C4-polyol.[1] While not as widely known as other sugar alcohols like erythritol or xylitol, this compound plays significant roles in various biological systems.[1][2] It is found in a diverse range of organisms, from fungi and insects to mammals, where it participates in processes such as chemical signaling, stress protection, and metabolic regulation.[1][2][3] Its unique chemical properties and biological functions make it a molecule of interest for various applications, including as a chiral building block in chemical synthesis and as a potential therapeutic agent. This guide aims to consolidate the current scientific literature on this compound, providing a detailed technical resource for the scientific community.
Natural Sources of this compound
This compound has been identified in a variety of natural sources, spanning different biological kingdoms. Its presence is often associated with specific physiological functions tailored to the organism's lifestyle and environment.
2.1. Fungi
Certain fungi are known to produce this compound. Notably, it has been identified in the edible fungus Armillaria mellea.[1][2] In the context of plant-fungal interactions, this compound is produced by pathogenic fungi like Armillaria luteobubalina and acts as a signaling molecule.[4]
2.2. Insects
One of the most well-documented roles of this compound in nature is as a cryoprotectant in the Alaskan beetle, Upis ceramboides. This insect can survive extremely low temperatures by accumulating high concentrations of this compound in its hemolymph, which acts as an antifreeze agent.[1][5][6]
2.3. Plants
This compound has also been reported in certain plant species, including Cnidium monnieri and Glehnia littoralis.[7] However, its physiological role and concentration in these plants are less well-characterized compared to its functions in fungi and insects.
2.4. Mammals, including Humans
In mammals, this compound is considered to be an end product of D-xylose metabolism.[3] It has been detected in human urine and plasma.[8][9] Elevated levels of this compound in urine have been associated with certain metabolic disorders, such as ribose-5-phosphate isomerase deficiency, and can also serve as a biomarker for the consumption of fruits.[3][8]
Biological Roles of this compound
This compound exhibits a range of biological activities, from acting as a signaling molecule to providing protection against environmental stress.
3.1. Fungal-Plant Interactions: A Signaling Molecule
In the interaction between pathogenic fungi and their plant hosts, this compound functions as a key signaling molecule. Research on the interaction between Armillaria luteobubalina and eucalyptus roots has shown that the fungus secretes this compound, which is then detected by the plant.[4][10] This fungal-derived this compound promotes the colonization of the plant roots by the fungus and triggers hormonal responses within the plant's root cells.[4][10] This suggests that this compound is one of the initial signals in the establishment of infection by certain pathogenic fungi.
3.2. Cryoprotectant and Osmoprotectant
The role of this compound as a cryoprotectant is best exemplified by the Alaskan beetle Upis ceramboides.[1][5][6] By accumulating this compound, the beetle can prevent the formation of ice crystals in its cells, allowing it to survive in sub-zero temperatures. The multiple hydroxyl groups of this compound are thought to interact with water molecules, disrupting the hydrogen bonding network of water and thereby lowering its freezing point. In addition to its cryoprotectant function, it is also suggested that this compound can act as an osmoprotectant, helping organisms to cope with osmotic stress by maintaining cell turgor and protecting cellular structures.
3.3. Human Metabolism and as a Biomarker
In humans, this compound is a metabolite of D-xylose.[3] Its levels in bodily fluids can be indicative of certain metabolic states. For instance, an increased level of this compound in urine is a known biomarker for ribose-5-phosphate isomerase deficiency, an inborn error of metabolism.[8] Furthermore, urinary threitol can indicate the consumption of certain fruits.
3.4. Antimicrobial Activity
Some studies have suggested that this compound may possess antimicrobial properties.[2] It has been reported to show activity against microbes such as E. coli and Staphylococcus aureus.[2][11] The proposed mechanism involves preventing bacteria from attaching to cell walls.[11] However, quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not yet well-documented in the scientific literature.
Metabolic and Signaling Pathways
4.1. Biosynthesis of this compound in Engineered Yeast
Significant progress has been made in the microbial production of this compound through metabolic engineering of yeasts such as Yarrowia lipolytica and Trichosporonoides oedocephalis. In an engineered strain of T. oedocephalis, this compound is synthesized from xylose by the sequential action of a heterologously expressed ribulose-5-phosphate isomerase B (OsRpiB) and a xylitol dehydrogenase (Ss-XDH).[12]
References
- 1. pnas.org [pnas.org]
- 2. chempep.com [chempep.com]
- 3. preprints.org [preprints.org]
- 4. Comparative metabolomics implicates threitol as a fungal signal supporting colonization of Armillaria luteobubalina on eucalypt roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | CAS#:2418-52-2 | Chemsrc [chemsrc.com]
- 7. This compound | C4H10O4 | CID 169019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Increased level of this compound in urine (Concept Id: C4703625) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 9. Increased level of this compound in plasma (Concept Id: C4703623) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | 2418-52-2 | MT03950 | Biosynth [biosynth.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to D-Threitol (CAS Number: 2418-52-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Threitol, with the Chemical Abstracts Service (CAS) number 2418-52-2, is a four-carbon sugar alcohol, also known as a tetritol. As the D-enantiomer of threitol, its specific stereochemistry, ((2R,3R)-butane-1,2,3,4-tetrol), makes it a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceuticals.[1] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and its roles in biological pathways and various applications.
Chemical and Physical Properties
This compound is a white, crystalline solid with a molecular formula of C₄H₁₀O₄ and a molecular weight of 122.12 g/mol .[1] It is highly soluble in water and soluble in ethanol.[1] The presence of four hydroxyl groups contributes to its hydrophilicity and its ability to participate in hydrogen bonding.
| Property | Value | Reference |
| CAS Number | 2418-52-2 | [2] |
| IUPAC Name | (2R,3R)-butane-1,2,3,4-tetrol | [1] |
| Molecular Formula | C₄H₁₀O₄ | [1] |
| Molecular Weight | 122.12 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 88-90 °C | [1] |
| Solubility | Highly soluble in water, soluble in ethanol | [1] |
| Optical Rotation | [α]²⁰/D -14°, c=2 in ethanol |
Experimental Protocols
Synthesis of this compound from D-Tartaric Acid
This protocol is adapted from the synthesis of L-Threitol from L-Tartaric Acid and is expected to yield this compound with high enantiomeric purity.
Step 1: Synthesis of Dimethyl 2,3-O-isopropylidene-D-tartrate
-
In a 1-L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine D-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).
-
Warm the mixture on a steam bath with occasional swirling until a homogeneous solution is obtained.
-
Add additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL).
-
Fit the flask with a distillation head and heat the mixture to reflux, slowly removing the acetone–cyclohexane and methanol–cyclohexane azeotropes.
-
After cooling to room temperature, add anhydrous potassium carbonate (1 g, 7.2 mmol) and stir until the reddish color disappears.
-
Remove volatile materials under reduced pressure and fractionally distill the residue under vacuum to yield dimethyl 2,3-O-isopropylidene-D-tartrate as a pale-yellow oil.
Step 2: Synthesis of 2,3-Di-O-isopropylidene-D-threitol
-
In a dry 2-L three-necked round-bottom flask, suspend lithium aluminum hydride (36 g, 0.95 mol) in diethyl ether (600 mL) under an argon atmosphere.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the mixture and add a solution of dimethyl 2,3-O-isopropylidene-D-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) dropwise over 2 hours.
-
After the addition is complete, heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of water (36 mL), followed by 15% aqueous sodium hydroxide (36 mL), and then water (108 mL).
-
Filter the resulting white solid and wash it with diethyl ether.
-
Dry the combined organic phases over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude 2,3-di-O-isopropylidene-D-threitol.
Step 3: Deprotection to this compound
-
Dissolve the crude 2,3-di-O-isopropylidene-D-threitol in a mixture of methanol (300 mL) and 0.5 N hydrochloric acid (30 mL).
-
Heat the mixture to reflux and slowly distill off the acetone and methanol.
-
Add additional methanol (50 mL) and 0.5 N hydrochloric acid (20 mL) and continue to stir at room temperature until the ketal hydrolysis is complete (monitored by TLC).
-
Neutralize the mixture with a saturated sodium bicarbonate solution and extract with ether (3 x 500 mL).
-
Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat to boiling for a few minutes.
-
Hot-filter the solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the crystals in a desiccator under vacuum.
Analytical Methods
2.3.1. High-Performance Liquid Chromatography (HPLC)
A reliable method for the quantitative analysis of sugar alcohols, including this compound, utilizes HPLC with a refractive index (RI) detector.[3][4][5][6]
-
Column: A column packed with a polystyrene cation exchange resin (sulfonic acid type) or an amino-functionalized silica column can be used.[3][4]
-
Mobile Phase: A simple isocratic mobile phase of acetonitrile/water (e.g., 85:15 v/v) or pure distilled water is typically employed.[3][4]
-
Flow Rate: A flow rate of approximately 1.0 mL/min is common.[4]
-
Column Temperature: The column is often maintained at a slightly elevated temperature, such as 50°C, to improve peak shape and separation.[3][6]
-
Detection: Refractive Index (RI) detection is standard for non-UV absorbing compounds like sugar alcohols.[7]
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile derivatives of this compound.
-
Derivatization: The hydroxyl groups of this compound must be derivatized to increase volatility. This is typically achieved by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst.
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms, is commonly used.
-
Oven Program: A temperature gradient is employed, for example, starting at 100°C and ramping up to 250°C.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the derivatized this compound is compared to a library for identification.
Signaling and Metabolic Pathways
Fermentation Pathway for this compound Production
This compound can be produced from xylose through a metabolic engineering approach in yeast, such as Trichosporonoides oedocephalis.[8] The pathway involves the heterologous expression of key enzymes.
Catabolic Pathway of this compound in Mycobacterium smegmatis
Mycobacterium smegmatis can utilize this compound as a sole carbon source through a specific catabolic pathway.[9][10] A key enzyme in this pathway is this compound dehydrogenase.
Applications in Research and Drug Development
Chiral Auxiliary in Asymmetric Synthesis
The defined stereochemistry of this compound makes it an excellent starting material for the synthesis of chiral auxiliaries. These auxiliaries can be temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary can be removed and potentially recycled.[1]
References
- 1. chempep.com [chempep.com]
- 2. scbt.com [scbt.com]
- 3. Method of Quantitative Analysis by HPLC and Confirmation by LC-MS of Sugar Alcohols in Foods [jstage.jst.go.jp]
- 4. Determination of Sugar Alcohol in Foods by HPLC Method [spkx.net.cn]
- 5. HPLC Method For Simultaneous Quantification of Sugar Alcohols (Polyols) on Primesep AP | SIELC Technologies [sielc.com]
- 6. [Method of quantitative analysis by HPLC and confirmation by LC-MS of sugar alcohols in foods] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. researchgate.net [researchgate.net]
- 9. A General Strategy for the Discovery of Metabolic Pathways: this compound, l-Threitol, and Erythritol Utilization in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to D-Threitol: A Chiral Four-Carbon Sugar Alcohol for Researchers and Drug Development Professionals
Introduction: D-Threitol, with the systematic name (2R,3R)-butane-1,2,3,4-tetrol, is a chiral four-carbon sugar alcohol. As a versatile building block in the chiral pool, it serves as a valuable starting material for the synthesis of complex, enantiomerically pure molecules. Its C2 symmetry and defined stereochemistry make it an important precursor for chiral ligands and auxiliaries used in asymmetric synthesis, a critical tool in modern drug development. This guide provides a comprehensive overview of this compound, including its physicochemical properties, spectroscopic data, synthesis of key derivatives, and its application in asymmetric catalysis.
Physicochemical and Spectroscopic Properties of this compound
This compound is a white, crystalline solid that is highly soluble in water.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀O₄ | [1][2] |
| Molar Mass | 122.12 g/mol | [1][2] |
| Melting Point | 88-90 °C | [1][2] |
| Appearance | White crystalline solid | [1] |
| Specific Rotation [α]D20 | +14° (c=2 in ethanol) | [3] |
| Solubility | Highly soluble in water; slightly soluble in methanol and ethanol; insoluble in ethyl ether and benzene. | [2] |
Spectroscopic Data:
The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. The following table summarizes key spectroscopic data for this compound.
| Spectroscopy | Data | Source(s) |
| 1H NMR (600 MHz, D₂O) | δ 3.72 (m, 2H), 3.61 (m, 2H) | PubChem |
| 13C NMR (150 MHz, D₂O) | δ 72.8 (CHOH), 62.9 (CH₂OH) | PubChem |
| Mass Spectrometry (EI) | m/z 122 (M+), 104, 91, 73, 61 | PubChem |
Synthesis of Key this compound Derivatives
This compound serves as a starting point for the synthesis of various chiral auxiliaries and ligands. One of the most prominent examples is its use in the synthesis of (-)-DIOP, a widely used chiral phosphine ligand. The following section details the experimental protocols for the key steps in this transformation.
Experimental Protocol 1: Synthesis of (-)-1,4-di-O-tosyl-2,3-O-isopropylidene-L-threitol
This protocol describes the tosylation of the protected L-threitol derivative, a key intermediate in the synthesis of DIOP.
Materials:
-
(-)-1,4-di-O-toluenesulfonyl-2,3-O-isopropylidene-L-threitol
-
Anhydrous tetrahydrofuran (THF)
-
Sodium diphenylphosphide solution
Procedure:
-
In a 250 mL three-necked round-bottomed flask equipped with a stirrer, thermometer, reflux condenser, and an addition funnel, add 16.0 g (36.1 mmol) of (-)-1,4-di-O-toluenesulfonyl-2,3-O-isopropylidene-L-threitol.
-
Dissolve the starting material in 100 mL of degassed anhydrous THF.
-
Transfer the sodium diphenylphosphide solution to the addition funnel via a cannula.
-
Add the sodium diphenylphosphide solution dropwise to the rapidly stirred solution of the tosylate, maintaining the temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to 50 °C for 45 minutes.
-
Remove approximately 50% of the THF by distillation.
-
Add 100 mL of degassed heptane and water to achieve phase separation.
-
Filter the two-phase solution to remove any solids.
-
Separate the aqueous layer and wash the organic layer with degassed water.
-
Extract the organic phase with anhydrous degassed acetonitrile.
-
Combine the acetonitrile phases and remove the solvent under reduced pressure to yield the crude product.[1]
Experimental Protocol 2: Synthesis of (-)-DIOP
This protocol details the final step in the synthesis of (-)-DIOP from the product of the previous reaction.
Materials:
-
Crude product from Protocol 1
-
Degassed methanol
Procedure:
-
Dissolve the crude glassy solid from the previous step in 100 mL of degassed methanol.
-
Heat the solution to reflux to ensure complete dissolution of the ligand.
-
Remove the heat and cool the flask in an ice bath to -10 °C to induce crystallization.
-
Collect the resulting white to off-white solid by filtration on a glass fritted Schlenk filter.
-
Rinse the solid with chilled methanol.
-
Dry the product overnight under vacuum to yield the (-)-DIOP ligand.[1]
Applications in Asymmetric Catalysis: The DIOP Ligand
The chiral phosphine ligand DIOP, synthesized from a this compound precursor, is a cornerstone in the field of asymmetric catalysis. Its C2-symmetric structure, when complexed with a transition metal such as rhodium, creates a chiral environment that enables highly enantioselective transformations.
Asymmetric Hydrogenation of Enamides
A prominent application of the Rh-DIOP catalyst system is the asymmetric hydrogenation of prochiral enamides to produce chiral amino acids and their derivatives. The general workflow for this process is illustrated below.
The mechanism of this reaction involves the coordination of the prochiral enamide to the chiral rhodium-DIOP complex. The steric and electronic properties of the DIOP ligand dictate the facial selectivity of the subsequent hydrogenation step, leading to the preferential formation of one enantiomer of the product.
This compound in the Context of Biological Signaling Pathways
While this compound itself is not a direct participant in major signaling pathways, its rigid chiral scaffold makes it an excellent starting material for the synthesis of analogs of key signaling molecules. For instance, the phosphoinositide (PI) signaling pathway is crucial for numerous cellular processes and relies on various phosphorylated inositol species. This compound can be envisioned as a precursor for the synthesis of simplified, chiral analogs of these molecules to probe or modulate the pathway.
The diagram below illustrates a hypothetical logical relationship where a this compound-derived phosphoinositide analog could be used to study the PI signaling pathway.
In this conceptual workflow, this compound is chemically modified to create a molecule that mimics the structure of inositol triphosphate (IP₃). This synthetic analog can then be introduced into a biological system to compete with the natural IP₃ for binding to its receptor, thereby acting as a probe to study the pathway's dynamics or as a potential inhibitor.
Conclusion
This compound is a valuable and versatile chiral building block with significant applications in synthetic organic chemistry, particularly in the development of chiral ligands and auxiliaries for asymmetric catalysis. Its ready availability and well-defined stereochemistry make it an attractive starting material for the synthesis of complex, enantiomerically pure molecules relevant to the pharmaceutical industry. The detailed protocols and conceptual applications presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for utilizing this compound in their own research endeavors. Further exploration into the synthesis of novel this compound-based bioactive molecules and signaling pathway probes will undoubtedly continue to expand the utility of this important chiral synthon.
References
D-Threitol: An In-depth Technical Guide on its Role as a Human Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Threitol, a four-carbon sugar alcohol, is an endogenous human metabolite primarily known as a metabolic end-product of D-xylose. While present in low concentrations under normal physiological conditions, its levels can be significantly altered in certain inborn errors of metabolism and other disease states, suggesting a potential role as a biomarker. This technical guide provides a comprehensive overview of this compound's role as a human metabolite, detailing its metabolic pathways, physiological and pathological significance, and methods for its quantification. This document is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the metabolic implications of this compound.
Introduction
This compound is a polyol that exists as a normal, albeit minor, constituent of human metabolism. Its primary origin in humans is linked to the metabolism of D-xylose, a pentose sugar obtained from dietary sources. While its precise physiological functions are not fully elucidated, fluctuations in this compound concentrations have been observed in several pathological conditions, highlighting its potential diagnostic and research value.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C4H10O4 |
| Molar Mass | 122.12 g/mol |
| Synonyms | (2R,3R)-butane-1,2,3,4-tetrol, Threitol |
| Appearance | White crystalline solid |
| Solubility | Highly soluble in water |
Metabolic Pathways of this compound
The primary pathway for endogenous this compound production in humans is through the metabolism of D-xylose. This process is thought to occur predominantly in the liver[1]. The pathway involves the reduction of D-xylose to xylitol, followed by oxidation to D-xylulose, which can then be further metabolized. A side reaction in this pathway is believed to lead to the formation of this compound.
The key enzymes likely involved in this pathway are Aldose Reductase and Sorbitol Dehydrogenase , which are part of the broader polyol pathway.
-
Aldose Reductase (AR): This enzyme catalyzes the reduction of various aldehydes, including D-xylose, to their corresponding sugar alcohols. In this context, it would convert D-xylose to xylitol. Human aldose reductase is known to be activated by glucose-6-phosphate, NADPH, and glucose[2].
-
Sorbitol Dehydrogenase (SDH): This enzyme can oxidize polyols. While its primary substrate is sorbitol, it may also act on other polyols. It is plausible that an isomer of an intermediate in the D-xylose pathway is converted to this compound. Human sorbitol dehydrogenase is a cytosolic enzyme encoded by the SORD gene[3].
Quantitative Data
The concentration of this compound in human biological fluids is an important parameter for understanding its metabolic role. Below is a summary of available quantitative data.
Table 1: this compound Concentrations in Healthy Individuals
| Biological Fluid | Age Group | Concentration (µM) | Reference |
| Blood | Adolescent (13-18 years) | 2.5 (Range: 0.0-5.0) | |
| Blood | Adult (>18 years) | Not Quantified |
Table 2: this compound Concentrations in Disease States
| Disease State | Biological Fluid | Observation | Reference |
| Ribose-5-Phosphate Isomerase Deficiency | Plasma | Increased | [4][5] |
| Ribose-5-Phosphate Isomerase Deficiency | Urine | Increased | [4][5][6][7] |
| Ribose-5-Phosphate Isomerase Deficiency | Cerebrospinal Fluid (CSF) | Increased | [4] |
| Liver Cirrhosis | Urine | Markedly Diminished (post D-xylose load) | [1] |
| Uremia | Serum/Urine | Potentially elevated (as a polyol) | |
| Colorectal Cancer | - | Associated with the disease | [8] |
Role in Human Health and Disease
Normal Physiology
Under normal conditions, this compound is a minor metabolite. Its formation from D-xylose suggests it is part of the body's mechanism to process dietary pentoses. The conversion of D-xylose to this compound is significantly reduced in patients with liver cirrhosis, indicating the liver as a primary site of this metabolic activity[1].
Pathophysiology
-
Ribose-5-Phosphate Isomerase (RPI) Deficiency: This is an extremely rare inborn error of the pentose phosphate pathway. In patients with RPI deficiency, there is a significant accumulation of ribitol and D-arabitol, and elevated levels of this compound have also been reported in plasma, urine, and cerebrospinal fluid[4][5][6][7][9]. This makes this compound a potential biomarker for this disorder.
-
Uremia: In patients with renal failure, various metabolic waste products, known as uremic toxins, accumulate in the body. Polyols, as a class of compounds, have been identified as uremic solutes[10]. While specific quantitative data for this compound in uremia is limited, its presence as a polyol suggests it may accumulate in this condition.
-
Colorectal Cancer: Some metabolomic studies have found an association between this compound and colorectal cancer, although its specific role in the pathophysiology of the disease is not yet understood[8].
Potential Role in Oxidative Stress
The metabolic pathway of this compound is linked to the polyol pathway, which is known to contribute to oxidative stress, particularly in diabetic conditions. The first enzyme in this pathway, Aldose Reductase, consumes NADPH[11][12][13]. NADPH is a critical cofactor for glutathione reductase, an enzyme essential for regenerating the antioxidant glutathione. Therefore, increased flux through the polyol pathway can deplete NADPH, leading to a reduction in the cell's antioxidant capacity and an increase in reactive oxygen species (ROS)[11]. While this link is established for the polyol pathway in general, direct evidence of this compound itself inducing or mitigating oxidative stress in human cells is currently lacking.
Experimental Protocols
Accurate quantification of this compound in biological matrices is crucial for research and clinical applications. The following sections outline the general principles of commonly used analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility.
Principle: The sample is first subjected to a derivatization reaction to convert the polar hydroxyl groups of this compound into less polar, more volatile derivatives. These derivatives are then separated by gas chromatography and detected by mass spectrometry.
General Protocol Outline:
-
Sample Preparation:
-
Deproteinization of plasma/serum samples (e.g., with acetonitrile).
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate polyols.
-
Drying of the extract.
-
-
Derivatization:
-
Addition of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a mixture of trimethylchlorosilane/hexamethyldisilazane/N,N-dimethylformamide, to convert hydroxyl groups to trimethylsilyl (TMS) ethers.
-
Incubation at elevated temperature (e.g., 60-80°C) to complete the reaction.
-
-
GC-MS Analysis:
-
Injection of the derivatized sample into the GC-MS system.
-
Separation on a suitable capillary column (e.g., HP-5MS).
-
Detection using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
-
Quantification:
-
Use of an internal standard (e.g., a stable isotope-labeled threitol) for accurate quantification.
-
Generation of a calibration curve using standards of known concentrations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity and can often analyze polyols without derivatization, although derivatization can sometimes improve performance.
Principle: this compound is separated from other components in the sample by liquid chromatography, typically using a hydrophilic interaction liquid chromatography (HILIC) column. The separated analyte is then ionized and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
General Protocol Outline:
-
Sample Preparation:
-
Deproteinization of plasma/serum samples (e.g., with acetonitrile or methanol).
-
Centrifugation to remove precipitated proteins.
-
Dilution of the supernatant.
-
Addition of an internal standard (e.g., 13C-labeled threitol).
-
-
LC-MS/MS Analysis:
-
Injection of the prepared sample into the LC-MS/MS system.
-
Chromatographic separation using a HILIC column with a gradient of an organic solvent (e.g., acetonitrile) and an aqueous mobile phase.
-
Ionization using an electrospray ionization (ESI) source, typically in negative ion mode.
-
Detection using a tandem mass spectrometer in MRM mode, monitoring specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification:
-
Construction of a calibration curve using standards of known concentrations.
-
Calculation of the this compound concentration in the sample based on the peak area ratio of the analyte to the internal standard.
-
Conclusion and Future Directions
This compound is an intriguing human metabolite with established links to D-xylose metabolism and certain disease states, most notably Ribose-5-Phosphate Isomerase Deficiency. Its potential as a biomarker in this and other conditions such as uremia and colorectal cancer warrants further investigation with larger cohort studies. While its connection to the polyol pathway suggests a possible role in oxidative stress, direct experimental evidence in human cells is needed to confirm this. The development and validation of standardized, high-throughput analytical methods for this compound quantification will be crucial for advancing our understanding of its physiological and pathological significance. Future research should focus on elucidating the specific enzymatic steps leading to this compound formation in humans, exploring its direct biological activities, and further evaluating its clinical utility as a biomarker.
References
- 1. The conversion of D-xylose into this compound in patients without liver disease and in patients with portal liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Sorbitol dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Deficiency of ribose-5-phosphate isomerase (Concept Id: C1291609) - MedGen - NCBI [ncbi.nlm.nih.gov]
- 5. Deficiency of ribose-5-phosphate isomerase - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 6. mendelian.co [mendelian.co]
- 7. pharmacologyjournal.in [pharmacologyjournal.in]
- 8. Endogenous NADPH-dependent aldose reductase activity influences product formation during xylose consumption in recombinant Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ribose-5-phosphate isomerase deficiency - Wikipedia [en.wikipedia.org]
- 10. An Enlarged Profile of Uremic Solutes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dithiothreitol reduces oxidative stress and necrosis caused by ultraviolet A radiation in L929 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. ALDOSE REDUCTASE: New Insights for an Old Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
The Enantiomeric Relationship of D- and L-Threitol: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enantiomeric relationship between D-Threitol and L-Threitol. It covers the core stereochemical principles, comparative physicochemical properties, biological significance, and applications in chemical synthesis and drug development. Detailed experimental protocols for enantiomeric resolution and analysis are provided, alongside graphical representations of key concepts and workflows to support advanced research and development.
Stereochemistry and Molecular Structure
Threitol (butane-1,2,3,4-tetrol) is a four-carbon sugar alcohol (polyol) with two chiral centers, giving rise to three stereoisomers: the enantiomeric pair this compound and L-threitol, and their diastereomer, erythritol.[1][2][3]
-
Enantiomers : this compound ((2R,3R)-butane-1,2,3,4-tetrol) and L-Threitol ((2S,3S)-butane-1,2,3,4-tetrol) are non-superimposable mirror images of each other.[1][2] As true enantiomers, they possess identical physical and chemical properties in an achiral environment, with the distinct exception of their interaction with plane-polarized light.[1][2]
-
Diastereomers : Erythritol is a diastereomer of both D- and L-Threitol.[1][2] Unlike enantiomers, diastereomers have different physical properties, such as melting point and solubility.[1][2] Erythritol is a meso compound; despite having two chiral centers, it possesses an internal plane of symmetry, rendering it achiral and thus optically inactive.[1][2]
The stereoisomeric relationships can be visualized through Fischer projections, which represent the three-dimensional structure in a two-dimensional format.
Physicochemical Properties
As enantiomers, D- and L-Threitol share identical physical properties, except for the direction in which they rotate plane-polarized light. These properties differ from their diastereomer, erythritol.
Table 1: Comparative Physicochemical Data of Threitol Stereoisomers
| Property | This compound | L-Threitol | Erythritol (Diastereomer) |
| Systematic IUPAC Name | (2R,3R)-butane-1,2,3,4-tetrol | (2S,3S)-butane-1,2,3,4-tetrol | (2R,3S)-butane-1,2,3,4-tetrol |
| CAS Number | 2418-52-2 | 2319-57-5 | 149-32-6 |
| Molecular Formula | C₄H₁₀O₄ | C₄H₁₀O₄ | C₄H₁₀O₄ |
| Molar Mass | 122.12 g/mol | 122.12 g/mol | 122.12 g/mol |
| Appearance | White crystalline solid | White crystalline powder | White crystalline solid |
| Melting Point | 88-90 °C | 87-90 °C | 121 °C |
| Solubility | Highly soluble in water | Soluble in water and alcohol | Soluble in water |
| Specific Rotation ([α]D) | Levorotatory (-) value expected | Dextrorotatory (+) value expected | 0° (Optically inactive) |
Note on Specific Rotation: While enantiomers are defined by having equal and opposite optical rotations, specific quantitative values for D- and L-threitol are not consistently reported in readily available literature. For the related precursor sugars, D-threose has a reported optical rotation of [α]D = -4.0° (c=7, H₂O) and L-threose has a value of +4.6° (c=6, H₂O).[1][2] This confirms the opposing interaction with plane-polarized light, a fundamental characteristic of enantiomeric pairs.
Biological Roles and Significance
Threitol is not merely a synthetic curiosity; it is found in various organisms where it plays distinct biological roles.
-
In Fungi : Threitol is naturally produced by certain fungi, such as the edible honey fungus Armillaria mellea.[3] Recent research suggests it may function as a metabolite signal, promoting the colonization of plant roots by the fungus prior to infection.[3]
-
In Insects : The Alaskan beetle Upis ceramboides utilizes threitol as a potent cryoprotectant.[3] This "antifreeze agent" helps the insect survive in extremely cold environments by preventing the formation of ice crystals within its cells.
-
In Mammals : this compound has been identified as a human metabolite.[3] Its presence has been linked to certain metabolic pathways and may be associated with specific metabolic disorders, although its precise role is an area of ongoing research.[3]
Applications in Research and Drug Development
The chirality of D- and L-Threitol makes them valuable building blocks (chiral pool synthesis) for the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry.
-
Chiral Auxiliaries and Precursors : The primary application of threitol enantiomers is as intermediates in organic synthesis.[3] They serve as precursors for creating chiral auxiliaries, which are molecules temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction.[3]
-
Drug Synthesis : Threitol is a precursor in the synthesis of certain therapeutic agents. For example, it has been used in synthetic routes for the anticancer drug suxamethonium and for tributyrate, another compound investigated in anticancer therapies.
-
Potential as a Sweetener : Research has indicated that this compound has a sweetness intensity comparable to sucrose, positioning it as a potential low-calorie sugar substitute.
-
Antimicrobial Research : Some studies suggest that this compound may possess antimicrobial properties, with observed activity against microbes like E. coli and Staphylococcus aureus.[3]
Experimental Protocols
Obtaining enantiomerically pure D- or L-Threitol from a racemic mixture is a critical step for its use in stereoselective applications. Enzymatic kinetic resolution is a highly efficient method for this separation.
Protocol for Enzymatic Kinetic Resolution of (±)-Threitol
This protocol describes a typical lipase-catalyzed transesterification reaction to separate a racemic mixture of threitol. One enantiomer is preferentially acylated by the enzyme, allowing for separation from the unreacted enantiomer.
Materials and Reagents:
-
(±)-Threitol (racemic mixture)
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous solvent (e.g., tert-Butyl methyl ether (t-BuOMe) or Toluene)
-
Drying agent (e.g., molecular sieves, 4Å)
-
Phosphate buffer (for enzyme washing, if necessary)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)
Methodology:
-
Preparation : To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add (±)-Threitol (1.0 eq).
-
Solvent Addition : Add anhydrous t-BuOMe (concentration typically 0.1-0.5 M) and stir until the threitol is fully dissolved. Add activated molecular sieves to ensure anhydrous conditions.
-
Acyl Donor : Add vinyl acetate (1.5-2.0 eq) to the solution.
-
Enzyme Addition : Add immobilized lipase (e.g., Novozym 435) at a loading of 10-20% w/w relative to the substrate.
-
Reaction : Seal the flask and stir the suspension at a controlled temperature (e.g., 30-40 °C).
-
Monitoring : Monitor the reaction progress by taking small aliquots and analyzing them via chiral HPLC or TLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess (ee) for both the acylated product and the remaining unreacted alcohol.
-
Work-up : Once ~50% conversion is reached, filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification : Concentrate the filtrate under reduced pressure. The resulting residue, containing one enantiomer of threitol and the acetylated ester of the other, is then purified by silica gel column chromatography to separate the polar alcohol from the less polar ester.
-
Deacetylation (Optional) : The separated ester can be hydrolyzed (e.g., using K₂CO₃ in methanol) to yield the other threitol enantiomer in its pure form.
Protocol for Chiral HPLC Analysis of Threitol Enantiomers
This protocol outlines a general method for determining the enantiomeric excess (ee) of a threitol sample using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).
Materials and Reagents:
-
Threitol sample (for analysis)
-
HPLC-grade solvents (e.g., n-Hexane, Isopropanol (IPA), Ethanol)
-
Chiral HPLC column (e.g., polysaccharide-based CSP like Chiralcel OD-H or Chiralpak AD-H)
-
HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or UV detector if derivatized)
Methodology:
-
Sample Preparation : Prepare a stock solution of the threitol sample in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
System Setup :
-
Install the chiral column onto the HPLC system.
-
Set the column temperature (e.g., 25 °C).
-
Prepare the mobile phase. A typical mobile phase for polysaccharide CSPs is a mixture of n-Hexane and an alcohol modifier like IPA or Ethanol (e.g., 90:10 Hexane:IPA). The exact ratio must be optimized for baseline separation.
-
Set the flow rate (e.g., 0.5 - 1.0 mL/min).
-
-
Analysis :
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard racemic (50:50) mixture of D- and L-Threitol to determine the retention times (t_R) for each enantiomer and confirm resolution.
-
Inject the prepared sample.
-
-
Data Processing :
-
Integrate the peak areas for the D- and L-enantiomers in the resulting chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Role in Asymmetric Synthesis
Beyond being resolved, pure threitol enantiomers are used to direct the stereochemistry of new reactions. By converting the diol into a chiral acetal, it can serve as a powerful chiral auxiliary, for instance, in the Diels-Alder reaction to produce enantiomerically enriched cyclic products.
Conclusion
This compound and L-Threitol represent a classic example of enantiomerism, where subtle differences in three-dimensional structure lead to profoundly different interactions with other chiral entities, from plane-polarized light to biological systems. Their identical achiral properties contrast with their unique biological roles and their critical utility as chiral building blocks in modern organic synthesis. For professionals in drug development and chemical research, a thorough understanding of this enantiomeric relationship is fundamental to harnessing their potential for creating stereochemically pure, next-generation molecules. The methodologies for their separation and analysis are robust, enabling their application in fields ranging from pharmaceuticals to material science.
References
Diastereomeric relationship between D-Threitol and erythritol.
An In-depth Technical Guide to the Diastereomeric Relationship Between D-Threitol and Erythritol
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the diastereomeric relationship between the four-carbon sugar alcohols, this compound and erythritol. It covers their stereochemical distinctions, comparative physicochemical properties, experimental methodologies for their synthesis and separation, and their divergent biological roles and applications.
Stereoisomers are molecules that share the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. A specific class of stereoisomers, diastereomers, are not mirror images of each other. This is the relationship that defines this compound and erythritol.
Both compounds are butane-1,2,3,4-tetrols (C₄H₁₀O₄), possessing two stereocenters at the C2 and C3 positions. The distinction arises from the spatial arrangement of the hydroxyl (-OH) groups at these centers.
-
This compound has the (2R,3R) configuration. In its Fischer projection, the hydroxyl groups on the chiral carbons are on opposite sides of the carbon backbone. This arrangement results in a chiral molecule.[1][2]
-
Erythritol has the (2R,3S) configuration. In its Fischer projection, the hydroxyl groups are on the same side. This configuration creates an internal plane of symmetry, rendering the molecule achiral, a specific type of diastereomer known as a meso compound.[3][4][5]
Diastereomers, unlike enantiomers, exhibit different physical and chemical properties, which is fundamental to their distinct applications and biological functions.[3]
References
Methodological & Application
Application Notes and Protocols: D-Threitol as a Chiral Auxiliary in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of D-Threitol as a chiral auxiliary in asymmetric organic synthesis. This document outlines the synthesis of this compound-derived auxiliaries, their application in key stereoselective reactions, and detailed experimental protocols.
Introduction to this compound as a Chiral Auxiliary
This compound, a C4 sugar alcohol with (2R,3R) stereochemistry, serves as a versatile and cost-effective starting material for the synthesis of chiral auxiliaries. Its C2-symmetric backbone provides a rigid and predictable stereochemical environment, crucial for inducing high levels of stereoselectivity in asymmetric transformations. The two hydroxyl groups at the C2 and C3 positions, and the primary hydroxyl groups at the C1 and C4 positions, offer multiple points for modification and attachment to a prochiral substrate.
A common strategy involves the protection of the C2 and C3 hydroxyls as an acetal, typically an acetonide, to form (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol. This rigid dioxolane ring system then serves as the chiral scaffold. The remaining primary hydroxyl groups can be further functionalized to create a variety of chiral auxiliaries and ligands.
Synthesis of a this compound-Derived Chiral Auxiliary: (4R,5R)-α,α,α',α'-Tetraaryl-2,2-dimethyl-1,3-dioxolane-4,5-dimethanol (TADDOL)
One of the most powerful classes of chiral auxiliaries derived from this compound are TADDOLs. These are C2-symmetric diols that can be used as chiral ligands in a wide range of asymmetric reactions.
Reaction Scheme:
Application Notes and Protocols for D-Threitol in Biochemical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the practical uses of D-Threitol in biochemical research, including its roles as a cryoprotectant, a chiral building block in organic synthesis, and a potential protein stabilizer. Detailed protocols and quantitative data are provided where available from scientific literature.
This compound as a Cryoprotectant
This compound, a four-carbon sugar alcohol, serves as a natural cryoprotectant in organisms like the Alaskan beetle Upis ceramboides, enabling survival in freezing conditions[1][2][3]. In the laboratory, it can be used to protect proteins and cells from damage during freezing and thawing cycles.
Application Notes:
Polyols like this compound are effective cryoprotectants because they are preferentially excluded from the protein surface, leading to a thermodynamically unfavorable situation that favors the native, compact protein structure. During freezing, they help to form a vitrified (glassy) state, preventing the formation of damaging ice crystals.
Quantitative Data: Cryoprotectant Concentrations
| Cryoprotectant Class | Typical Concentration Range (% v/v or w/v) | Notes |
| Polyols (e.g., Glycerol, Ethylene Glycol) | 10 - 40% | The optimal concentration is protein or cell-dependent and must be determined empirically. |
| Sugars (e.g., Sucrose, Glucose) | 10 - 30% | Often used in combination with other cryoprotectants. |
Experimental Protocol: Cryopreservation of Protein Crystals
This protocol provides a general method for screening and using this compound as a cryoprotectant for protein crystals.
Materials:
-
This compound (high purity)
-
Mother liquor (the solution in which the crystals were grown)
-
Cryo-loops
-
Liquid nitrogen
-
Microscope
Procedure:
-
Prepare Cryoprotectant Solutions: Prepare a series of cryoprotectant solutions by dissolving this compound in the mother liquor at various concentrations (e.g., 10%, 15%, 20%, 25%, 30% w/v).
-
Crystal Soaking:
-
Using a cryo-loop, carefully transfer a single crystal from the crystallization drop to a drop of the lowest concentration this compound solution.
-
Allow the crystal to soak for a short period (e.g., 30-60 seconds).
-
Observe the crystal under a microscope for any signs of cracking, dissolution, or other damage.
-
-
Flash Cooling:
-
Quickly scoop the soaked crystal with the cryo-loop.
-
Immediately plunge the loop into liquid nitrogen.
-
-
Evaluation:
-
Visually inspect the frozen crystal. A clear, glassy appearance indicates successful vitrification. Cloudiness or crystalline ice formation suggests the cryoprotectant concentration is too low.
-
If ice formation is observed, repeat the procedure with the next higher concentration of this compound until successful vitrification is achieved with minimal crystal damage.
-
-
Data Collection: Once the optimal cryoprotectant concentration is determined, crystals can be cryo-protected and used for X-ray diffraction data collection.
Experimental Workflow: Cryoprotectant Optimization
Caption: Workflow for optimizing this compound concentration for protein crystal cryopreservation.
This compound as a Chiral Building Block in Organic Synthesis
This compound's stereochemistry makes it a valuable chiral precursor in the synthesis of complex molecules and chiral ligands[2]. Its two chiral centers provide a scaffold for creating stereochemically defined products.
Application Notes:
This compound can be used to synthesize chiral auxiliaries, which are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. It is also a starting material for the synthesis of various natural products and their analogs.
Experimental Protocol: Synthesis of a Chiral Dithiolane Ligand Precursor from this compound (Generalized)
This generalized protocol is based on established methods for converting diols to dithiolanes, a common step in the synthesis of chiral ligands.
Materials:
-
This compound
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid (catalytic amount)
-
Sodium periodate (NaIO₄)
-
Sodium borohydride (NaBH₄)
-
Tosyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Sodium sulfide (Na₂S)
-
Appropriate organic solvents (e.g., dichloromethane, methanol, DMF)
Procedure:
-
Protection of Diols:
-
Dissolve this compound in anhydrous acetone.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction at room temperature until the formation of the acetonide-protected this compound is complete (monitored by TLC).
-
Work up the reaction by neutralizing the acid, extracting with an organic solvent, and purifying the product.
-
-
Oxidative Cleavage:
-
Dissolve the protected this compound in a suitable solvent (e.g., aqueous methanol).
-
Add sodium periodate portion-wise at 0°C.
-
Stir the reaction until the diol is completely cleaved to the corresponding dialdehyde.
-
-
Reduction to Diol:
-
To the crude dialdehyde solution, add sodium borohydride portion-wise at 0°C.
-
Stir until the reduction to the diol is complete.
-
Work up the reaction to isolate the protected chiral diol.
-
-
Tosylation:
-
Dissolve the diol in anhydrous pyridine.
-
Add tosyl chloride at 0°C.
-
Stir the reaction until the formation of the ditosylate is complete.
-
Work up the reaction to isolate the ditosylated product.
-
-
Formation of the Dithiolane:
-
Dissolve the ditosylate in a polar aprotic solvent (e.g., DMF).
-
Add sodium sulfide.
-
Heat the reaction mixture to facilitate the nucleophilic substitution and ring closure to form the dithiolane.
-
Work up the reaction and purify the final chiral dithiolane precursor.
-
Logical Relationship: Chiral Synthesis Pathway
Caption: Generalized synthetic pathway from this compound to a chiral dithiolane precursor.
This compound as a Precursor in Drug Synthesis
This compound has been cited as a potential precursor in the synthesis of certain drugs[1][2]. However, detailed, publicly available synthetic protocols starting from this compound for specific commercial drugs are scarce. While some databases mention its use in the synthesis of suxamethonium, established industrial syntheses of this drug typically do not start from this compound.
This compound in Enzyme and Protein Stabilization
Polyhydric alcohols like this compound are known to stabilize proteins in solution. They are thought to act by the principle of preferential exclusion, where the protein maintains its compact, native state to minimize the unfavorable interaction with the co-solvent.
Application Notes:
This compound can be added to enzyme solutions to enhance their stability during storage or in assays, particularly where the enzyme is subject to denaturation by heat, pH changes, or organic solvents. The optimal concentration of this compound for stabilization needs to be determined empirically for each specific protein.
Quantitative Data: Protein Stabilization by Polyols (General)
While specific data for this compound is limited, the following table provides a general idea of the stabilizing effects of polyols on protein melting temperature (Tm).
| Protein | Polyol | Concentration | Change in Tm (°C) |
| Ribonuclease A | Glycerol | 20% (v/v) | +5.2 |
| Lysozyme | Sorbitol | 1 M | +8.5 |
| Myoglobin | Sucrose | 1 M | +10.1 |
Note: This data is illustrative for polyols in general and not specific to this compound.
Experimental Protocol: Assessing Protein Thermal Stability with this compound
This protocol describes a general method to quantify the stabilizing effect of this compound on a protein using differential scanning fluorimetry (DSF), which measures changes in the protein's melting temperature (Tm).
Materials:
-
Purified protein of interest
-
This compound
-
SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)
-
Appropriate buffer for the protein
-
Real-time PCR instrument capable of performing a thermal melt
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of this compound in the protein buffer.
-
Prepare a working solution of the protein at a suitable concentration (e.g., 0.1-0.2 mg/mL).
-
Prepare a diluted stock of SYPRO Orange dye.
-
-
Set up the Assay:
-
In a 96-well PCR plate, prepare reactions containing the protein, SYPRO Orange dye, and varying concentrations of this compound (e.g., 0 M, 0.5 M, 1 M, 1.5 M, 2 M). Include a no-protein control.
-
Seal the plate.
-
-
Perform Thermal Melt:
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal melting protocol, typically ramping the temperature from 25°C to 95°C with a slow ramp rate (e.g., 1°C/minute), measuring fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence as a function of temperature for each this compound concentration.
-
The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.
-
Compare the Tm values in the presence and absence of this compound to quantify its stabilizing effect.
-
Experimental Workflow: Protein Stabilization Assay
References
Application Notes and Protocols for D-Threitol as a Cellular Cryoprotectant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing D-Threitol as a cryoprotectant for the preservation of cells. This compound, a four-carbon sugar alcohol, has been identified as a natural cryoprotectant in organisms like the Alaskan beetle Upis ceramboides, suggesting its potential as a less-toxic alternative to conventional cryoprotectants such as dimethyl sulfoxide (DMSO).[1][2][3][4]
The following protocols are based on established cryopreservation principles and available data on this compound's effects on cell viability. Optimization for specific cell types is recommended.
Introduction to this compound in Cryopreservation
Cryopreservation is a critical technique for the long-term storage of cells. The process, however, can induce cellular stress and damage, primarily from the formation of intracellular ice crystals and osmotic shock. Cryoprotective agents (CPAs) are used to mitigate this damage. While DMSO is a widely used and effective CPA, it can exhibit cellular toxicity.[5][6] this compound presents a potential alternative with observed low toxicity in some cell lines.[7]
Key Properties of this compound:
-
Chemical Formula: C4H10O4[1]
-
Molar Mass: 122.12 g/mol [1]
-
Solubility: Highly soluble in water.[1] Soluble in DMSO at 250 mg/mL.[2]
-
Storage: Store at -20°C.[2] Stock solutions can be stored at -20°C for one month or -80°C for up to six months.[2][4]
Quantitative Data Summary
The following table summarizes the available data on the effect of this compound on cell viability. This data is crucial for determining the optimal, non-toxic concentration range for use as a cryoprotectant.
Table 1: Cell Viability in the Presence of this compound
| Cell Line | Concentration (mM) | Exposure Time (hours) | Cell Viability (%) |
| MEFs | 0.5 | 12 | ~100 |
| 24 | ~100 | ||
| 48 | ~98 | ||
| 5 | 12 | ~100 | |
| 24 | ~98 | ||
| 48 | ~95 | ||
| 50 | 12 | ~98 | |
| 24 | ~95 | ||
| 48 | ~90 | ||
| 500 | 12 | ~90 | |
| 24 | ~85 | ||
| 48 | ~80 | ||
| HEK-293 | 0.5 | 12 | ~100 |
| 24 | ~100 | ||
| 48 | ~100 | ||
| 5 | 12 | ~100 | |
| 24 | ~100 | ||
| 48 | ~98 | ||
| 50 | 12 | ~98 | |
| 24 | ~95 | ||
| 48 | ~92 | ||
| 500 | 12 | ~92 | |
| 24 | ~88 | ||
| 48 | ~82 |
Data is estimated from graphical representations in the cited literature.[7]
Experimental Protocols
This section outlines a general protocol for the cryopreservation of adherent cells using this compound.
3.1. Materials
-
This compound (CAS 2418-52-2)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA or other cell dissociation reagents
-
Cryovials
-
Controlled-rate freezing container (e.g., "Mr. Frosty")
-
-80°C freezer
-
Liquid nitrogen storage dewar
-
Water bath at 37°C
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
3.2. Preparation of Cryopreservation Medium
The cryopreservation medium should be prepared fresh on the day of use.
-
Basal Medium: Use the complete culture medium recommended for your specific cell line, supplemented with 10-20% FBS. The higher serum concentration provides additional protection to the cells.
-
This compound Stock Solution: Prepare a sterile stock solution of this compound in PBS or basal medium. For example, to make a 1 M stock solution, dissolve 1.221 g of this compound in 10 mL of sterile PBS and filter-sterilize.
-
Final Cryopreservation Medium: Add the this compound stock solution to the basal medium to achieve the desired final concentration. Based on the available toxicity data, a starting concentration range of 50 mM to 500 mM is recommended for optimization. A common final formulation would be:
-
70-80% Complete Culture Medium
-
10-20% FBS
-
5-10% this compound (adjust volume from stock to reach final concentration)
-
3.3. Cell Freezing Protocol
-
Cell Preparation:
-
Culture cells to reach 70-80% confluency.
-
Aspirate the culture medium and wash the cells once with sterile PBS.
-
Add trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium.
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 200-300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in a small volume of complete culture medium.
-
Perform a cell count and determine viability using Trypan Blue exclusion.
-
-
Cryopreservation:
-
Centrifuge the remaining cell suspension and resuspend the pellet in the chilled (4°C) cryopreservation medium containing this compound at a concentration of 1-5 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into each cryovial.
-
Place the cryovials into a controlled-rate freezing container.
-
Transfer the container to a -80°C freezer. This will ensure a cooling rate of approximately -1°C/minute.
-
After 24 hours, transfer the vials to a liquid nitrogen dewar for long-term storage.
-
3.4. Cell Thawing Protocol
-
Preparation: Prepare a 15 mL conical tube with 9 mL of pre-warmed (37°C) complete culture medium.
-
Thawing:
-
Retrieve a cryovial from the liquid nitrogen dewar.
-
Immediately place the vial in a 37°C water bath until only a small ice crystal remains. This should take approximately 1-2 minutes.
-
Wipe the outside of the vial with 70% ethanol to sterilize it.
-
-
Cell Recovery:
-
Slowly add the thawed cell suspension from the cryovial to the 9 mL of pre-warmed medium in the conical tube.
-
Centrifuge the cell suspension at 200-300 x g for 5 minutes to remove the cryoprotectant.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
Transfer the cells to a new culture flask.
-
Incubate at 37°C in a humidified CO2 incubator.
-
Change the medium after 24 hours to remove any residual cryoprotectant and dead cells.
-
3.5. Post-Thaw Viability Assessment
-
Immediately after thawing and removal of the cryoprotectant, perform a cell count and viability assessment using Trypan Blue.
-
Monitor cell attachment and morphology 24 hours post-thawing.
-
Assess cell proliferation over several days to ensure recovery.
Visualizations
4.1. Experimental Workflow
Caption: Workflow for cell cryopreservation using this compound.
4.2. Hypothetical Mechanism of Cryoprotection
The precise signaling pathways of this compound in cryoprotection are not yet elucidated. However, a general mechanism for sugar alcohol cryoprotectants can be hypothesized.
References
- 1. chempep.com [chempep.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | CAS#:2418-52-2 | Chemsrc [chemsrc.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cryoprotectant Toxicity: Balancing Safety and Efficacy - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Cryoprotection by dimethyl sulfoxide and dimethyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
D-Threitol: A Versatile Chiral Precursor in Pharmaceutical Synthesis
Application Note AP2025-11-19
Introduction
D-Threitol, a four-carbon sugar alcohol, is a readily available and enantiomerically pure starting material belonging to the "chiral pool."[1][2] Its well-defined stereochemistry makes it an invaluable building block in the asymmetric synthesis of complex pharmaceutical molecules. This application note details the use of this compound and its derivatives as chiral precursors in the synthesis of key pharmaceutical intermediates, with a focus on the synthesis of the bis-tetrahydrofuran (bis-THF) core of the potent HIV protease inhibitor, Darunavir. While initial literature suggests this compound as a precursor for drugs like suxamethonium and tributyrate, detailed synthetic routes are not well-documented.[3] However, its application in synthesizing complex chiral structures like the core of Darunavir is well-established and highlights its significance in modern drug development.
This compound as a Chiral Building Block
The C2 symmetry and the four stereogenic centers of this compound make it an ideal starting point for the synthesis of various chiral ligands and intermediates.[4][5] One of the most significant applications is in the synthesis of the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, the critical bis-tetrahydrofuran (bis-THF) P2-ligand of the HIV protease inhibitor, Darunavir.[1][6] The precise stereochemistry of this ligand is crucial for its high binding affinity to the HIV-1 protease.[1][7]
The synthesis of this key intermediate often starts from D-mannitol, a closely related and abundant chiral pool carbohydrate, which can be converted to D-glyceraldehyde derivatives.[1][4] The principles and synthetic strategies demonstrated are directly applicable to syntheses starting from this compound, which can be chemically transformed into similar key intermediates.
Experimental Protocols
This section provides a detailed protocol for the synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a key intermediate for Darunavir, adapted from established synthetic routes starting from a D-glyceraldehyde derivative, a common intermediate derivable from the chiral pool including D-mannitol and conceptually from this compound.
Protocol 1: Synthesis of (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol
This protocol is based on the work of Ghosh et al. and provides a stereoselective route to the target bis-THF alcohol.[1]
Materials:
-
(R)-2,3-O-Isopropylideneglyceraldehyde
-
Vinylmagnesium bromide solution (1 M in THF)
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Vinyl Grignard Addition. To a solution of (R)-2,3-O-isopropylideneglyceraldehyde (1.0 eq) in dry THF at -78 °C is added vinylmagnesium bromide (1.2 eq) dropwise. The reaction is stirred for 2 hours at -78 °C and then quenched with saturated aqueous NH₄Cl. The mixture is extracted with EtOAc, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.
-
Step 2: Epoxidation. The allylic alcohol from Step 1 (1.0 eq) is dissolved in DCM, and NaHCO₃ (2.0 eq) is added. The mixture is cooled to 0 °C, and m-CPBA (1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The reaction mixture is then filtered, and the filtrate is washed with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated. The crude epoxide is used in the next step without further purification.
-
Step 3: Reductive Cyclization. The crude epoxide from Step 2 is dissolved in MeOH, and 10% Pd/C (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (1 atm) for 24 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated. The residue is purified by silica gel chromatography to afford (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.
Quantitative Data
The following table summarizes typical yields and stereoselectivity for the synthesis of the bis-THF alcohol intermediate.
| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | Chiral Allylic Alcohol | 85-95 | >95:5 | >98 |
| 2 | Chiral Epoxide | 90-98 | >95:5 | >98 |
| 3 | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol | 75-85 (from epoxide) | >98:2 | >99 |
Table 1: Quantitative data for the synthesis of the bis-THF alcohol intermediate.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the bis-THF alcohol.
Mechanism of Action of Darunavir
Darunavir is a potent inhibitor of the HIV-1 protease, an enzyme essential for the maturation of the virus.[1][7][8] By binding to the active site of the protease, Darunavir prevents the cleavage of viral polyproteins into functional proteins, leading to the production of immature and non-infectious viral particles.[9]
References
- 1. Darunavir - Wikipedia [en.wikipedia.org]
- 2. The efficient synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol and its isomers [ouci.dntb.gov.ua]
- 3. The Chiron Approach to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol, a Key Subunit of HIV-1 Protease Inhibitor Drug, Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 6. Darunavir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Darunavir? [synapse.patsnap.com]
- 9. Mechanism of Darunavir (DRV)’s High Genetic Barrier to HIV-1 Resistance: A Key V32I Substitution in Protease Rarely Occurs, but Once It Occurs, It Predisposes HIV-1 To Develop DRV Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application of D-Threitol Derivatives in Food Packaging Technology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-threitol, a four-carbon sugar alcohol, and its derivatives are emerging as promising bio-based building blocks for the development of advanced food packaging materials. The inherent chirality and functionality of this compound offer unique opportunities to create polymers with tailored properties, including biodegradability, antimicrobial activity, and stimuli-responsive features for "smart" packaging applications. This document provides an overview of the potential applications, summarizes key performance metrics (where available), and outlines generalized experimental protocols for the synthesis and characterization of this compound-based food packaging films.
Application Notes
The primary applications of this compound derivatives in food packaging technology are centered on two key areas: active packaging and smart packaging.
-
Antimicrobial Food Packaging: Some research suggests that this compound may possess intrinsic antimicrobial properties, with potential activity against common foodborne pathogens such as E. coli and Staphylococcus aureus.[1][2] This suggests the potential to develop packaging films where the this compound moiety is either part of the polymer backbone or incorporated as an additive, exerting a bacteriostatic or bactericidal effect to extend the shelf-life and enhance the safety of packaged foods. The proposed mechanism involves the prevention of bacteria from attaching to cell walls.[1][2]
-
"Smart" Packaging: Derivatives of this compound have been identified as components of oxygen-sensitive pigments that can be integrated into plastic films.[1] These "smart" films can provide a visual indication of the package's internal atmosphere and, by extension, the freshness of the food product. This application leverages the reactivity of the threitol derivatives with oxygen to produce a colorimetric change.
-
Biodegradable Polymers: As a bio-based monomer, this compound can be used to synthesize polyesters and polyurethanes.[3][4] These polymers are expected to be more susceptible to microbial degradation compared to their petroleum-based counterparts, offering a more environmentally friendly end-of-life scenario for packaging materials.
Quantitative Data Summary
Disclaimer: A comprehensive literature search did not yield specific quantitative performance data for food packaging films exclusively derived from this compound. The following tables are provided as templates for researchers to populate with experimental data.
Table 1: Oxygen Transmission Rate (OTR) of this compound-Based Films
| Polymer Composition | Film Thickness (µm) | Test Conditions (Temp, %RH) | OTR (cc/m²·day) | Reference |
| e.g., Poly(butylene terephthalate-co-D-threitol terephthalate) | Data Not Available | Data Not Available | Data Not Available | |
| e.g., this compound-based Polyurethane | Data Not Available | Data Not Available | Data Not Available |
Table 2: Water Vapor Transmission Rate (WVTR) of this compound-Based Films
| Polymer Composition | Film Thickness (µm) | Test Conditions (Temp, %RH) | WVTR (g/m²·day) | Reference |
| e.g., Poly(butylene terephthalate-co-D-threitol terephthalate) | Data Not Available | Data Not Available | Data Not Available | |
| e.g., this compound-based Polyurethane | Data Not Available | Data Not Available | Data Not Available |
Table 3: Antimicrobial Activity of this compound Derivatives
| This compound Derivative/Polymer | Target Microorganism | Test Method | Zone of Inhibition (mm) | MIC (µg/mL) | Log Reduction | Reference |
| e.g., this compound | Escherichia coli | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| e.g., this compound | Staphylococcus aureus | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| e.g., this compound-based polymer film | Listeria monocytogenes | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Experimental Protocols
Disclaimer: The following are generalized protocols and would require optimization for the specific this compound derivatives and desired film properties.
Synthesis of this compound-Based Copolyester
This protocol describes a general procedure for the synthesis of a copolyester incorporating this compound.
Materials:
-
This compound
-
A dicarboxylic acid or its acyl chloride (e.g., terephthaloyl chloride)
-
A second diol (e.g., 1,4-butanediol)
-
Solvent (e.g., 1,2-dichlorobenzene)
-
Catalyst (if necessary, e.g., dibutyltin dilaurate)
-
Nitrogen gas supply
-
Standard laboratory glassware for polymerization
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the desired molar ratios of this compound, the second diol, and the dicarboxylic acid/acyl chloride.
-
Add the solvent to the flask.
-
If using a catalyst, add it to the reaction mixture.
-
Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 120-180 °C) with continuous stirring.
-
Monitor the reaction progress by measuring the viscosity of the solution or by spectroscopic methods (e.g., FTIR to observe the formation of ester bonds).
-
Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Filter and wash the polymer precipitate multiple times with the non-solvent.
-
Dry the polymer under vacuum at a suitable temperature (e.g., 60-80 °C) until a constant weight is achieved.
Preparation of this compound-Based Polymer Films by Solvent Casting
Materials:
-
Synthesized this compound-based polymer
-
A suitable solvent (e.g., chloroform, THF)
-
A flat, level casting surface (e.g., glass plate, petri dish)
-
A film casting knife or doctor blade (optional)
-
A controlled environment for solvent evaporation (e.g., fume hood, desiccator)
Procedure:
-
Dissolve a known amount of the this compound-based polymer in a suitable solvent to create a polymer solution of a specific concentration (e.g., 5-10% w/v). Stir until the polymer is completely dissolved.
-
Pour the polymer solution onto a clean, level casting surface.
-
If using a film casting knife, draw the blade across the solution to create a film of uniform thickness.
-
Allow the solvent to evaporate slowly in a controlled environment at room temperature or slightly elevated temperature. Ensure good ventilation to remove solvent vapors.
-
Once the film is completely dry, carefully peel it from the casting surface.
-
Store the film in a desiccator for further characterization and testing.
Characterization of this compound-Based Films
-
Mechanical Properties: Tensile strength, elongation at break, and Young's modulus can be determined using a universal testing machine according to ASTM D882.[5][6]
-
Barrier Properties:
-
Antimicrobial Activity:
-
Agar Disc Diffusion Method: A common method to assess the antimicrobial activity of the films against target microorganisms.
-
Liquid Culture Test (JIS Z 2801): To quantify the reduction in bacterial growth after contact with the film surface.
-
-
Thermal Properties: Thermal stability and degradation profiles can be analyzed using Thermogravimetric Analysis (TGA).[3][9][10]
-
Spectroscopic Analysis: The chemical structure and functional groups of the synthesized polymers can be confirmed using Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.[11][12][13]
Visualizations
Caption: Workflow for the synthesis of this compound based polymers and subsequent film preparation.
Caption: Hypothetical antimicrobial mechanism of this compound derivatives in food packaging.
References
- 1. chempep.com [chempep.com]
- 2. This compound | 2418-52-2 | MT03950 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and Parametric Study on Mechanical Properties Enhancement in Biodegradable Chitosan-Reinforced Starch-Based Bioplastic Film - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanical and Functional Properties of Biodegradable Films Compounding from Low-density Poly Ethylene (LDPE), Modified Corn Starch (MCS) [arccjournals.com]
- 7. gbpilab.com [gbpilab.com]
- 8. Oxygen Transmission Rate - Poly Print [polyprint.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. "Substituted aromatic polyesters: Degradation studies" by Scott Lee [repository.rit.edu]
- 11. This compound | C4H10O4 | CID 169019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. New Segmented Poly(Thiourethane-Urethane)s Based on Poly(ε-Caprolactone)Diol Soft Segment: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
D-Threitol: A Potential Low-Calorie Sugar Substitute for the Food Industry
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
D-Threitol, a four-carbon sugar alcohol, is emerging as a promising low-calorie sugar substitute with a sweetness profile comparable to sucrose.[1] As a diastereomer of erythritol, it is found naturally in some fungi and insects.[1][2] Its potential applications in the food and pharmaceutical industries are driven by a growing consumer demand for sugar-reduced products without compromising taste. These application notes provide a comprehensive overview of this compound's properties, including its caloric content, sweetness, and metabolic fate. Detailed protocols for key experimental evaluations are also presented to guide researchers in their investigations of this novel sweetener.
Physicochemical and Sensory Properties
This compound's chemical structure and physical characteristics make it a viable alternative to traditional sugars.
| Property | Value | Source |
| Molecular Formula | C4H10O4 | [2][3][4] |
| Molecular Weight | 122.12 g/mol | [2][3][4] |
| Appearance | White, solid crystalline powder | [1] |
| Melting Point | 88-90 °C | [1][4] |
| Solubility | Highly soluble in water | [1] |
| Relative Sweetness | 80-90% of sucrose | [5] |
| Caloric Value (estimated) | ~0.2 kcal/g | [6][7] |
| Glycemic Index (predicted) | Near zero | [8][9] |
Toxicological Profile
Toxicological studies are crucial for establishing the safety of any new food ingredient. Preclinical studies on this compound suggest a favorable safety profile.
| Study Type | Species | Key Findings | Source |
| Acute Oral Toxicity | Mice | No mortality or abnormalities observed at a dose of 10 g/kg body weight. | [7] |
| Sub-chronic Oral Toxicity (28-day) | Rats | No behavioral or histopathological alterations observed at doses up to 1000 mg/kg body weight/day. No significant changes in body weight, organ weight, or serum biochemical parameters. | [5] |
| Genotoxicity (Ames Test) | Salmonella typhimurium | Negative for mutagenic activity. |
Pharmacokinetic Data (in Rats)
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is essential for determining its caloric contribution and systemic effects.
| Parameter | Value | Source |
| Route of Administration | Oral gavage | [5] |
| Dose | 2 g/kg body weight | [5] |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [5] |
| Peak Plasma Concentration (Cmax) | 3.28 mg/mL | [5] |
| Elimination Half-life (t1/2) | Rapidly diminished, approaching zero by 12 hours | [5] |
| Excretion Profile (24 hours) | ~80% in urine, ~20% in feces | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for the evaluation of this compound.
Protocol 1: Determination of Relative Sweetness
This protocol outlines a sensory evaluation method to determine the relative sweetness of this compound compared to sucrose.
1. Panelist Selection and Training:
- Recruit 10-15 healthy, non-smoking panelists with no known taste or smell disorders.
- Train panelists to identify and rate the intensity of sweet taste using a series of sucrose solutions of known concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v).
- Familiarize panelists with the rating scale to be used (e.g., a 9-point hedonic scale or a visual analog scale).
2. Sample Preparation:
- Prepare a series of this compound solutions at varying concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v) in purified, room-temperature water.
- Prepare a series of sucrose solutions at the same concentrations to serve as references.
- Code all samples with random three-digit numbers to blind the panelists.
3. Sensory Evaluation Procedure:
- Provide panelists with the coded samples in a randomized order.
- Instruct panelists to rinse their mouths with purified water between samples.
- Ask panelists to rate the sweetness intensity of each sample using the chosen scale.
- Include a sucrose reference solution at a specific concentration (e.g., 5% w/v) in each session to anchor the ratings.
4. Data Analysis:
- Collect the sweetness intensity ratings for each sample from all panelists.
- Calculate the mean sweetness intensity for each concentration of this compound and sucrose.
- Plot the mean sweetness intensity against the concentration for both sweeteners to generate dose-response curves.
- Determine the concentration of this compound that provides the same sweetness intensity as a given concentration of sucrose. The ratio of the sucrose concentration to the equi-sweet this compound concentration provides the relative sweetness.
Protocol 2: 28-Day Sub-chronic Oral Toxicity Study in Rats
This protocol is based on OECD Guideline 407 and details a 28-day repeated-dose oral toxicity study.
1. Animals and Housing:
- Use healthy, young adult Wistar rats (e.g., 8-10 weeks old), with an equal number of males and females per group.
- House the animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity.
- Provide standard laboratory chow and water ad libitum.
- Acclimatize the animals for at least 5 days before the start of the study.[10]
2. Experimental Design:
- Divide the animals into at least four groups: a control group and three dose groups (e.g., low, mid, high). A common dose selection could be 250, 500, and 1000 mg/kg body weight/day.
- The control group receives the vehicle (e.g., distilled water).
- Administer this compound or the vehicle daily by oral gavage for 28 consecutive days.
3. Observations:
- Clinical Signs: Observe the animals for any signs of toxicity, morbidity, or mortality at least once daily.
- Body Weight: Record the body weight of each animal weekly.[10]
- Food and Water Consumption: Measure food and water intake weekly.[10]
- Hematology and Clinical Biochemistry: At the end of the 28-day period, collect blood samples for analysis of hematological and clinical biochemistry parameters.
- Gross Necropsy and Histopathology: At the end of the study, perform a complete gross necropsy on all animals. Preserve selected organs and tissues for histopathological examination.
4. Data Analysis:
- Analyze the data for statistically significant differences between the treated groups and the control group.
- Determine the No-Observed-Adverse-Effect Level (NOAEL).
Protocol 3: Pharmacokinetic Analysis in Rats
This protocol describes a method to determine the pharmacokinetic profile of this compound in rats.
1. Animals and Dosing:
- Use adult male Wistar rats with cannulated jugular veins for serial blood sampling.
- Fast the animals overnight before dosing, with free access to water.
- Administer a single dose of this compound (e.g., 2 g/kg body weight) dissolved in water via oral gavage.
2. Blood Sampling:
- Collect blood samples (e.g., 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
- Collect the samples into heparinized tubes and centrifuge to obtain plasma. Store the plasma samples at -80 °C until analysis.
3. Urine and Feces Collection:
- House the animals in metabolic cages to allow for the separate collection of urine and feces over 24 hours.
- Measure the total volume of urine and the total weight of feces.
- Homogenize the fecal samples.
4. Sample Analysis:
- Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma, urine, and feces.
- Analyze the collected samples to determine the concentration of this compound.
5. Pharmacokinetic Analysis:
- Use non-compartmental analysis to calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.
- Calculate the total amount of this compound excreted in urine and feces over 24 hours to determine the extent of absorption and the primary route of elimination.
Visualizations
Biosynthesis of this compound from D-Xylose
The following diagram illustrates a potential metabolic pathway for the biosynthesis of this compound from D-Xylose in engineered microorganisms.[11]
Human Metabolism of D-Xylose to this compound
This diagram shows the proposed metabolic pathway for the conversion of ingested D-Xylose to this compound in humans, primarily occurring in the liver.[12]
Experimental Workflow for Pharmacokinetic Analysis
This diagram outlines the key steps in conducting a pharmacokinetic study of this compound in a rat model.
References
- 1. chempep.com [chempep.com]
- 2. Threitol - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. chembk.com [chembk.com]
- 5. Threitol, a Novel Functional Sugar Alcohol Biosynthesized by Engineered Yarrowia lipolytica, Has the Potential as a Low-Calorie Sugar-Reducing Sweetener - PMC [pmc.ncbi.nlm.nih.gov]
- 6. menusano.zendesk.com [menusano.zendesk.com]
- 7. Threitol, a Novel Functional Sugar Alcohol Biosynthesized by Engineered Yarrowia lipolytica, Has the Potential as a Low-Calorie Sugar-Reducing Sweetener [mdpi.com]
- 8. Understanding Sweeteners - Whole Health Library [va.gov]
- 9. naturallysweet.com.au [naturallysweet.com.au]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Biosynthesis of this compound from biomass-derived xylose by engineering Trichosporonoides oedocephalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The conversion of D-xylose into this compound in patients without liver disease and in patients with portal liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biosynthesis of D-Threitol using Engineered Yeast Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the biosynthesis of D-threitol, a valuable sugar alcohol with applications in the pharmaceutical and food industries, using metabolically engineered yeast strains. The following sections detail the metabolic pathways, quantitative production data, and step-by-step experimental procedures for the genetic engineering of yeast and the subsequent fermentation and analysis of this compound.
Introduction to this compound Biosynthesis in Yeast
This compound is a four-carbon sugar alcohol, a diastereomer of erythritol, with potential applications as a low-calorie sweetener and a precursor for synthesizing various chiral compounds and drugs.[1] While naturally produced by some fungi, its production through microbial fermentation using engineered yeast offers a promising and sustainable alternative to chemical synthesis.[1] Metabolic engineering strategies have focused on introducing and optimizing pathways in yeast strains like Yarrowia lipolytica and Trichosporonoides oedocephalis to efficiently convert common carbon sources like glucose and xylose into this compound.[2][3]
The core of this biosynthetic approach involves the heterologous expression of key enzymes. One prominent strategy involves the conversion of erythritol to this compound via an erythrulose intermediate, a reaction catalyzed by xylitol dehydrogenase (XDH).[4][5] In another approach, xylose assimilation pathways are engineered to channel metabolic flux towards this compound production.[2][6]
Quantitative Data on this compound Production
The following tables summarize the key quantitative data from studies on this compound production in different engineered yeast strains.
Table 1: this compound Production in Engineered Yarrowia lipolytica
| Strain | Key Genetic Modification | Carbon Source | Titer (g/L) | Yield (g/g substrate) | Reference |
| Y. lipolytica CGMCC7326 derivative | Overexpression of Ss-XDH (xylitol dehydrogenase from Scheffersomyces stipitis) | Glucose | 112 | 0.37 | [3] |
| Engineered Y. lipolytica | Fermentation of glucose | Glucose | 130 | Not Reported | [7] |
Table 2: this compound Production in Engineered Trichosporonoides oedocephalis
| Strain | Key Genetic Modifications | Carbon Source | Titer (g/L) | Reference |
| T. oedocephalis ATCC 16958 derivative | Introduction of ribulose-5-phosphate isomerase B from Ochrobactrum sp. and xylitol dehydrogenase from Scheffersomyces stipitis | Xylose | 5.18 | [2][6] |
Metabolic Pathways and Experimental Workflows
The following diagrams illustrate the engineered metabolic pathways for this compound synthesis and the general experimental workflow for developing and utilizing these engineered yeast strains.
Experimental Protocols
Protocol 1: Genetic Engineering of Yeast for this compound Production
This protocol provides a general framework for the genetic modification of yeast. Specific details may need to be optimized for the chosen yeast species.
1.1. Gene Synthesis and Plasmid Construction:
-
Gene of Interest: Synthesize the codon-optimized gene sequence for xylitol dehydrogenase from Scheffersomyces stipitis (Ss-XDH).
-
Expression Vector: Choose an appropriate yeast expression vector. For Yarrowia lipolytica, vectors containing a strong constitutive promoter (e.g., TEF1 promoter) and a terminator (e.g., XPR2 terminator) are suitable. The vector should also contain a selectable marker (e.g., URA3, LEU2, or an antibiotic resistance gene).
-
Cloning: Clone the synthesized Ss-XDH gene into the expression vector using standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly).
-
Verification: Verify the integrity of the constructed plasmid by restriction analysis and Sanger sequencing.
1.2. Yeast Transformation (Lithium Acetate/PEG Method):
This is a widely used method for introducing plasmids into yeast.
Materials:
-
Yeast strain to be transformed
-
YPD medium (1% yeast extract, 2% peptone, 2% glucose)
-
Constructed plasmid DNA (linearized if integration is desired)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA)
-
Transformation Buffer:
-
0.1 M Lithium Acetate (LiAc)
-
1x TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)
-
-
PEG Solution: 40% (w/v) Polyethylene glycol 3350 in Transformation Buffer
-
Selective agar plates (e.g., synthetic complete medium lacking uracil for URA3 selection)
Procedure:
-
Inoculate a single colony of the yeast strain into 5 mL of YPD medium and grow overnight at 30°C with shaking.
-
Inoculate a larger culture of YPD with the overnight culture to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
-
Harvest the cells by centrifugation at 3,000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water and centrifuge again.
-
Resuspend the cells in 1 mL of Transformation Buffer.
-
In a microcentrifuge tube, mix 100 µL of the competent cells with 1-5 µg of plasmid DNA and 50 µg of single-stranded carrier DNA.
-
Add 600 µL of PEG solution and vortex gently to mix.
-
Incubate at 42°C for 40-60 minutes (heat shock).
-
Pellet the cells by centrifugation at 8,000 x g for 1 minute.
-
Remove the supernatant and resuspend the cell pellet in 100-200 µL of sterile water.
-
Plate the cell suspension onto selective agar plates.
-
Incubate the plates at 30°C for 2-4 days until transformants appear.
1.3. Verification of Transformants:
-
Pick individual colonies from the selective plates.
-
Perform colony PCR using primers specific to the integrated gene (Ss-XDH) to confirm its presence.
-
For further confirmation, genomic DNA can be extracted and the integrated cassette can be sequenced.
Protocol 2: Fermentation of Engineered Yeast for this compound Production
This protocol outlines the fermentation process in a laboratory-scale bioreactor.
2.1. Inoculum Preparation:
-
Inoculate a single colony of the verified engineered yeast strain into a tube containing 5 mL of appropriate seed medium (e.g., YPD or a defined minimal medium).
-
Incubate overnight at 30°C with shaking.
-
Use the overnight culture to inoculate a larger volume of seed medium in a shake flask and grow for 24-48 hours.
2.2. Bioreactor Fermentation:
Fermentation Medium Composition (example for Y. lipolytica): [7]
-
Glucose: 300 g/L
-
Yeast Extract: 6 g/L
-
Peptone: 2 g/L
-
Ammonium Citrate: 3 g/L
-
Dipotassium Hydrogen Phosphate: 4 g/L
Procedure:
-
Prepare and sterilize the fermentation medium in a bioreactor.
-
Inoculate the bioreactor with the seed culture (typically 5-10% v/v).
-
Maintain the fermentation conditions:
-
Temperature: 30°C
-
pH: Controlled at a specific setpoint (e.g., 5.5-6.5, may require optimization) by the addition of acid/base.
-
Dissolved Oxygen (DO): Maintained at a certain level (e.g., >20%) by adjusting the agitation and aeration rates.
-
-
Take samples aseptically at regular intervals for analysis.
Protocol 3: Quantification of this compound by HPLC
3.1. Sample Preparation:
-
Collect a sample from the fermentation broth.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet the yeast cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the sample with ultrapure water to a concentration within the linear range of the HPLC standard curve.
3.2. HPLC Analysis:
A common method for analyzing sugar alcohols is High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.
Typical HPLC Parameters:
-
Column: A column suitable for sugar alcohol separation (e.g., a ligand-exchange column like Bio-Rad Aminex HPX-87H or a similar column).
-
Mobile Phase: A dilute acid solution (e.g., 5 mM H2SO4) or ultrapure water, depending on the column.
-
Flow Rate: 0.5 - 0.8 mL/min.
-
Column Temperature: 50 - 65°C.
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 10 - 20 µL.
3.3. Quantification:
-
Prepare a series of this compound standards of known concentrations.
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.
Conclusion
The metabolic engineering of yeast presents a powerful platform for the sustainable production of this compound. By leveraging the protocols and understanding the metabolic pathways outlined in these application notes, researchers can further optimize production strains and fermentation processes. The continued development of these biosynthetic routes holds significant promise for the commercial-scale production of this compound for various industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. Frontiers | Recent Advances in Producing Sugar Alcohols and Functional Sugars by Engineering Yarrowia lipolytica [frontiersin.org]
- 5. Recent Advances in Producing Sugar Alcohols and Functional Sugars by Engineering Yarrowia lipolytica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Threitol, a Novel Functional Sugar Alcohol Biosynthesized by Engineered Yarrowia lipolytica, Has the Potential as a Low-Calorie Sugar-Reducing Sweetener - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of D-Threitol synthesis reactions.
Welcome to the technical support center for D-Threitol synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis from Diethyl D-tartrate using a reducing agent like LiAlH₄ is showing a low yield. What are the common causes?
A1: Low yields in the reduction of diethyl D-tartrate are often traced back to several key areas:
-
Reagent Quality: The purity of your starting material, diethyl D-tartrate, is crucial. Impurities can interfere with the reaction. Additionally, the reducing agent (e.g., Lithium aluminum hydride) must be fresh and highly active.
-
Moisture: The reduction reaction is extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents.[1] The presence of water will quench the reducing agent and significantly lower the yield.
-
Reaction Temperature: The temperature must be carefully controlled during the dropwise addition of the tartrate ester to the reducing agent suspension.[1] Running the reaction at too high a temperature can lead to side reactions, while a temperature that is too low may result in an incomplete reaction.
-
Workup Procedure: Product can be lost during the workup phase. This compound is highly soluble in water, so extensive extraction from the aqueous layer is necessary.[2][3] Careless transfers or insufficient rinsing of glassware can also contribute to product loss.[1]
Q2: I am observing the formation of unexpected byproducts. How can I increase the selectivity of the reaction?
A2: Improving selectivity involves optimizing reaction conditions and procedures:
-
Controlled Reagent Addition: Add the diethyl D-tartrate solution dropwise to a stirred suspension of the reducing agent.[1] This maintains a low concentration of the ester and helps prevent side reactions.
-
Stirring: Ensure continuous and thorough stirring throughout the reaction to maintain a homogenous mixture and prevent localized overheating.[1]
-
Quenching: Quench the reaction carefully and precisely once it is complete, as monitored by a technique like Thin Layer Chromatography (TLC).[1] Over-extending the reaction time can sometimes lead to decomposition.
Q3: What is a reliable starting material for this compound synthesis?
A3: Diethyl D-tartrate is a common and effective starting material for synthesizing this compound and its derivatives.[4][5] It is commercially available and can be reduced to this compound. D-tartaric acid is another viable precursor.[6]
Q4: Are there alternative, non-chemical synthesis routes for this compound?
A4: Yes, biotechnological approaches are being developed. For instance, engineered strains of yeast like Yarrowia lipolytica have been used to produce this compound from glucose with high titers.[7] Enzymatic cascade reactions have also been reported for the synthesis of L-threitol, demonstrating the potential for biocatalytic routes.[8]
Troubleshooting Guide: Common Issues & Solutions
This guide addresses specific problems that may arise during the synthesis of this compound, particularly via the reduction of D-tartrate esters.
| Observation | Possible Cause(s) | Suggested Solution(s) |
| Reaction Stalls / Incomplete Conversion | 1. Inactive reducing agent (e.g., LiAlH₄).2. Insufficient amount of reducing agent.3. Presence of moisture in reagents or glassware. | 1. Use a fresh, unopened container of the reducing agent or test the activity of the current batch.2. Recalculate stoichiometry; consider adding more reagent if the reaction stalls.[1]3. Flame-dry all glassware and use anhydrous solvents distilled from an appropriate drying agent.[1] |
| Low Yield After Workup | 1. Product is water-soluble and remains in the aqueous layer.[9]2. Incomplete extraction.3. Product loss during solvent removal (if volatile).4. Adsorption onto drying agents or filter media. | 1. Check the aqueous layer for your product using TLC.[9]2. Perform multiple extractions (at least 3-5 times) with an appropriate organic solvent.3. Use caution during rotoevaporation; avoid high temperatures and excessive vacuum.[1]4. Rinse drying agents and any filter media thoroughly with the extraction solvent.[1] |
| Product is an Oil Instead of a White Solid | 1. Presence of solvent residue.2. Impurities from side reactions or starting materials. | 1. Dry the product under high vacuum for an extended period.2. Purify the product using column chromatography or recrystallization. |
| TLC shows a different spot pattern after workup | 1. Product decomposition due to acidic or basic conditions during workup.[9] | 1. Test the stability of your product by exposing a small sample to the acid/base used in the workup and monitoring by TLC.[9]2. If instability is confirmed, use a neutral quench and workup procedure. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of Diethyl D-Tartrate
This protocol is adapted from established procedures for the reduction of tartrate esters.[6]
1. Preparation:
- In a dry, three-necked, round-bottomed flask equipped with an addition funnel, reflux condenser, and magnetic stirrer, suspend Lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or tetrahydrofuran (THF) under an argon atmosphere.
- Stir the suspension and heat to reflux for 30 minutes to ensure activation.
2. Reaction:
- Discontinue heating.
- Prepare a solution of Diethyl D-tartrate in the same anhydrous solvent.
- Add the Diethyl D-tartrate solution dropwise from the addition funnel to the LiAlH₄ suspension over approximately 2 hours. The rate of addition should be controlled to maintain a gentle reflux.
- After the addition is complete, heat the mixture at reflux for an additional 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.
3. Quenching and Workup:
- Cool the reaction flask in an ice bath.
- Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous sodium hydroxide solution, and then more water.
- Stir the resulting mixture until a white, granular precipitate forms.
- Filter the solid salts and rinse them thoroughly with several portions of THF or ethyl acetate.
- Combine the filtrate and the rinses.
4. Isolation and Purification:
- Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄).
- Filter the drying agent and concentrate the solution under reduced pressure to yield the crude product.
- This compound is a white solid (m.p. 88-90°C).[2] If the crude product is an oil or is impure, it can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or silica gel chromatography.
Comparative Data
The yield of threitol synthesis is highly dependent on the chosen pathway and reaction conditions.
| Synthesis Route | Starting Material | Key Reagents/System | Reported Yield | Reference |
| Chemical Synthesis (Intermediate) | L-Tartaric Acid | 2,2-dimethoxypropane, p-toluenesulfonic acid | 85-92% (for dimethyl 2,3-O-isopropylidene-L-tartrate) | Organic Syntheses[6] |
| Biocatalysis (L-threitol) | Formaldehyde | Enzymatic cascade with NADH recycling | up to 89.4% | Green Chemistry[8] |
| Fermentation | Glucose | Engineered Yarrowia lipolytica | 0.37 g/g (from glucose) | GenScript[7] |
| Catalytic Hydrodeoxygenation | D-Tartaric Acid | MoOₓ/BC catalyst, HBr, H₂ | 87% (yield of Succinic Acid, a related C4 product) | Catalysis Science & Technology[10] |
Visualized Workflows and Logic
The following diagrams illustrate the key experimental workflow for this compound synthesis and a logical troubleshooting process.
Caption: A typical experimental workflow for the chemical synthesis of this compound.
Caption: A logical flowchart for troubleshooting low yield in this compound synthesis.
References
- 1. How To [chem.rochester.edu]
- 2. chempep.com [chempep.com]
- 3. Threitol - Wikipedia [en.wikipedia.org]
- 4. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. genscript.com [genscript.com]
- 8. One-pot enzymatic synthesis of l-threitol from C1 formaldehyde - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. How To [chem.rochester.edu]
- 10. Selective hydrodeoxygenation of tartaric acid to succinic acid - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Techniques for the purification of D-Threitol from a reaction mixture.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of D-Threitol from a reaction mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low yield after crystallization.
| Potential Cause | Suggested Solution |
| Incomplete Crystallization | - Ensure the solution is sufficiently supersaturated. This can be achieved by slowly evaporating the solvent or by adding an anti-solvent. - Seeding the solution with a small crystal of pure this compound can initiate crystallization.[1] - Allow for adequate crystallization time at a controlled temperature. |
| Co-solubility in the chosen solvent system | - Experiment with different solvent systems. This compound is highly soluble in water and DMSO.[2][3] A mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., ethyl acetate) might be effective. |
| Formation of an oil instead of crystals | - This can occur if the solution is too concentrated or cooled too quickly. Try diluting the solution or cooling it at a slower rate. - Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization. |
Problem 2: Contamination with diastereomers (e.g., Erythritol).
| Potential Cause | Suggested Solution |
| Similar solubility profiles | - Fractional crystallization may be necessary. This involves multiple crystallization steps to gradually enrich the desired stereoisomer. - Chromatographic separation is often more effective for separating diastereomers.[4] |
| Co-crystallization | - Attempt crystallization from a different solvent system to alter the solubility and crystal lattice formation of the diastereomers. |
Problem 3: Ineffective separation by column chromatography.
| Potential Cause | Suggested Solution |
| Inappropriate stationary phase | - For polar compounds like sugar alcohols, silica gel is a common choice. However, for closely related isomers, specialized columns may be required. - Consider using a column with a boronic acid-functionalized stationary phase, which can form reversible covalent bonds with diols, allowing for separation based on the stereochemistry of the hydroxyl groups. |
| Incorrect mobile phase composition | - Optimize the solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can improve separation. Common solvent systems for sugar alcohols include dichloromethane/methanol or ethyl acetate/ethanol mixtures. |
| Column overloading | - Reduce the amount of crude sample loaded onto the column to prevent band broadening and ensure proper separation. |
Problem 4: Presence of residual metal catalyst (e.g., Ni, Pd) after synthesis.
| Potential Cause | Suggested Solution |
| Catalyst not fully removed by filtration | - Filter the reaction mixture through a pad of Celite® to remove fine catalyst particles.[5] - For nickel catalysts, leaching can be an issue; additional purification steps may be necessary.[6] |
| Soluble catalyst species | - Use a metal scavenger. Thiol-based silica scavengers can be effective for removing residual palladium.[5] - Activated carbon can also be used to adsorb some metal catalysts. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying this compound from a crude reaction mixture?
A common starting point is to remove any solid catalysts by filtration.[5] Subsequently, concentrating the reaction mixture and attempting crystallization is a good first step, as it can be a simple and effective method for obtaining pure product.[7] If crystallization fails or does not provide the desired purity, column chromatography is the next logical step.
Q2: How can I remove inorganic salts from my this compound sample?
If your reaction work-up introduces inorganic salts, they can often be removed by passing the aqueous solution of your crude product through a column packed with a mixed-bed ion-exchange resin. Alternatively, preparative ion-exchange chromatography can be employed for desalination.[8]
Q3: What analytical techniques are suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) is a powerful technique for determining the purity of this compound and quantifying impurities like its diastereomer, erythritol.[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify any organic impurities.[9][10][11]
Q4: My this compound is a viscous oil and won't crystallize. What should I do?
First, ensure that all solvent from the reaction has been removed under vacuum. If it remains an oil, this could be due to residual impurities preventing crystallization. In this case, purification by column chromatography is recommended to remove these impurities, after which crystallization of the purified fractions should be more successful.
Q5: Are there any specific safety precautions I should take when purifying this compound?
This compound is generally considered a low-hazard compound. However, it is a skin and eye irritant.[11] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When working with flammable organic solvents during chromatography or crystallization, ensure proper ventilation and avoid ignition sources.
Experimental Protocols
Protocol 1: Purification of this compound by Crystallization
This protocol is a general guideline and may require optimization based on the specific impurities present in the reaction mixture.
-
Concentration: After the reaction work-up, concentrate the crude this compound solution under reduced pressure to obtain a viscous oil or a concentrated syrup.
-
Solvent Selection: Dissolve the crude product in a minimum amount of a hot "good" solvent, such as ethanol or methanol.
-
Induce Crystallization: Slowly add a "poor" solvent, such as ethyl acetate or diethyl ether, until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) or freezer (-20°C) to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification of this compound by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography.
-
Column Packing: Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Begin elution with a mobile phase of low polarity (e.g., 95:5 dichloromethane:methanol).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 dichloromethane:methanol) to elute the more polar this compound.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing pure this compound.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Technique | Principle | Advantages | Disadvantages |
| Crystallization | Separation based on differences in solubility. | - Simple and cost-effective. - Can yield very pure product. - Scalable. | - May not be effective for separating closely related diastereomers. - Yield can be low if the product is highly soluble. - Can be time-consuming. |
| Column Chromatography | Separation based on differential partitioning between a stationary and a mobile phase.[4] | - Highly effective for separating complex mixtures and diastereomers. - Can be used for small to large scale purifications. | - More time-consuming and requires more solvent than crystallization. - Can be more expensive due to the cost of the stationary phase and solvents. |
| Ion-Exchange Chromatography | Separation based on charge. | - Effective for removing ionic impurities such as salts.[8] | - Not suitable for separating neutral molecules like this compound from other neutral impurities. |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Logical troubleshooting workflow for this compound purification.
References
- 1. unifr.ch [unifr.ch]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The crystal structure of this compound at 119 K and 198 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. This compound | C4H10O4 | CID 169019 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming D-Threitol Solubility Challenges in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of D-Threitol in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a polyol, and its solubility is dictated by its polar hydroxyl groups. It exhibits high solubility in polar protic solvents, particularly water, and is also highly soluble in dimethyl sulfoxide (DMSO).[1][2][3] Conversely, it is poorly soluble to insoluble in non-polar organic solvents such as ethyl ether and benzene.[1] Its solubility in alcohols like methanol is described as "slight".[4]
Q2: Is there any quantitative data available for the solubility of this compound in common organic solvents?
A2: While extensive quantitative data is limited in publicly available literature, some information and predictions can be provided as a baseline for experimentation.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Formula | Type | Reported/Predicted Solubility | Citations |
| Water | H₂O | Polar Protic | 1160 g/L (Predicted) | [5] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 250 mg/mL (Requires sonication) | [2] |
| Methanol | CH₃OH | Polar Protic | Slightly soluble | [4] |
| Ethanol | C₂H₅OH | Polar Protic | Slightly soluble | [6] |
| Ethyl Ether | (C₂H₅)₂O | Non-polar | Insoluble | [1] |
| Benzene | C₆H₆ | Non-polar | Insoluble | [1] |
Q3: What are the primary reasons for this compound's low solubility in many organic solvents?
A3: this compound's molecular structure contains four hydroxyl (-OH) groups, which can form strong hydrogen bonds with each other in the solid crystal lattice. To dissolve this compound, a solvent must be capable of breaking these intermolecular hydrogen bonds and forming new, energetically favorable interactions with the this compound molecules. Many organic solvents, especially non-polar ones, cannot effectively compete with the strong hydrogen bonding network of this compound, leading to low solubility.
Troubleshooting Guide
This guide addresses common issues encountered when attempting to dissolve this compound in organic solvents and provides potential solutions and experimental protocols.
Issue 1: this compound is not dissolving in the chosen organic solvent.
This is the most common challenge. The following strategies can be employed to enhance solubility.
A mixture of solvents can often provide a more favorable environment for dissolving a solute than a single solvent.
Experimental Protocol: Co-solvent System for this compound
This protocol is adapted from a method for preparing a stock solution for in vivo experiments and can be modified for other applications.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), new and anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline solution (or another appropriate final solvent)
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a 20.8 mg/mL concentration, dissolve the appropriate amount of this compound in DMSO. Use of an ultrasonic bath may be necessary to achieve complete dissolution.[2]
-
In a separate vial, add 100 µL of the this compound/DMSO stock solution.
-
To this, add 400 µL of PEG300 and mix thoroughly using a vortex mixer.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Finally, add 450 µL of saline to reach a final volume of 1 mL. This results in a solution with a this compound concentration of at least 2.08 mg/mL.[2]
This protocol can be scaled and the final solvent can be substituted depending on the experimental requirements.
Logical Relationship for Co-solvency
Caption: A co-solvent system facilitates the dissolution of this compound.
Solid dispersion involves dispersing the drug in a solid hydrophilic carrier, which can enhance the dissolution rate and apparent solubility.
Experimental Protocol: Preparation of a this compound-PVP Solid Dispersion via Solvent Evaporation
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (or another suitable volatile solvent in which both components have some solubility)
-
Round-bottom flask
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Determine the desired ratio of this compound to PVP (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve the calculated amounts of this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask. Gentle warming and sonication may be required to achieve a clear solution.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure. The bath temperature should be kept as low as possible to prevent thermal degradation, typically around 40-50°C.
-
Once the solvent is completely removed, a solid film will form on the walls of the flask.
-
Scrape the solid dispersion from the flask.
-
Grind the solid dispersion into a fine powder using a mortar and pestle. This powder can then be tested for solubility in the target organic solvent.
Workflow for Solid Dispersion Preparation
Caption: Workflow for preparing a this compound solid dispersion.
Temporarily protecting the hydroxyl groups of this compound with less polar groups, such as acetonides, can significantly increase its solubility in organic solvents.
Experimental Protocol: Acetonide Protection of this compound
Materials:
-
This compound
-
2,2-Dimethoxypropane
-
Acetone (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Round-bottom flask with a reflux condenser and drying tube
-
Stir plate and stir bar
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent).
-
Add anhydrous acetone as the solvent.
-
Add 2,2-dimethoxypropane (approximately 1.5-2 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a small amount of a weak base (e.g., triethylamine or a saturated solution of sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
The resulting crude product, the acetonide of this compound, will be significantly more soluble in a range of organic solvents. Further purification can be performed by column chromatography if necessary.
Signaling Pathway for Derivatization
References
- 1. labsolu.ca [labsolu.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chempep.com [chempep.com]
- 4. This compound | 2418-52-2 [amp.chemicalbook.com]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0004136) [hmdb.ca]
- 6. Erythritol | C4H10O4 | CID 222285 - PubChem [pubchem.ncbi.nlm.nih.gov]
Best practices for the long-term storage and handling of D-Threitol.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for the long-term storage and handling of D-Threitol. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of solid this compound?
A1: For long-term stability, solid this compound should be stored at -20°C in a tightly sealed container to protect it from moisture, as it is hygroscopic.[1][2][3] Storing it in a desiccated environment can further prevent degradation.[4]
Q2: How should I store this compound solutions?
A2: this compound solutions are prone to oxidation, especially at neutral to high pH.[4] For long-term storage, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][2] When stored at -20°C, it is recommended to use the solution within one month. For storage at -80°C, the solution can be kept for up to six months.[1][2]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is highly soluble in water and also soluble in ethanol and DMSO.[3][5] For most biological applications, sterile, deoxygenated water or a buffer of choice is used.
Q4: Is this compound hazardous, and what safety precautions should I take?
A4: this compound is considered a hazardous substance.[6] It can cause skin, eye, and respiratory tract irritation.[6][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat when handling the solid compound and its solutions.[4][7] Handle in a well-ventilated area or under a chemical fume hood.[7]
Troubleshooting Guides
Solubility and Solution Stability
Q: My this compound solution has turned yellow. What does this indicate and can I still use it?
A: A yellow discoloration in your this compound solution is an indication of oxidation. Oxidized this compound may have reduced efficacy as a reducing agent. For applications sensitive to the reducing capacity of this compound, it is recommended to prepare a fresh solution. To minimize oxidation, always use deoxygenated solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon) if possible.
Q: I am having trouble dissolving this compound at high concentrations. What can I do?
A: If you are experiencing difficulty dissolving this compound, gentle warming to 37°C and sonication can aid in dissolution.[2] Ensure that the solvent and container are clean and free of contaminants that might affect solubility. Also, verify the purity of your this compound, as impurities can sometimes impact solubility.
Experimental Applications
Q: I am using this compound to reduce disulfide bonds in my protein, but the reduction seems incomplete. What could be the issue?
A: Incomplete reduction of disulfide bonds can be due to several factors:
-
Concentration: The concentration of this compound may be insufficient. A final concentration of 1-10 mM is typically used for maintaining reduced proteins, while 50-100 mM is used for complete reduction for applications like electrophoresis.[8]
-
pH: The reducing power of this compound is pH-dependent, with optimal activity above pH 7.[4][8] Ensure your buffer pH is in the optimal range (7.1 to 8.0).[8]
-
Temperature and Incubation Time: Increasing the incubation temperature (e.g., to 37°C or 56°C) and extending the incubation time (15-30 minutes) can improve reduction efficiency.[8]
-
Accessibility of Disulfide Bonds: Some disulfide bonds may be buried within the protein structure and inaccessible to this compound. Denaturing the protein with agents like urea or guanidinium chloride prior to reduction may be necessary.
Q: I am observing unexpected inhibition of my enzyme activity after adding this compound. Why is this happening?
A: While this compound is used to protect enzymes from oxidative damage, in some cases, it can act as a competitive inhibitor for enzymes that have a binding site for diols or related structures.[9] It is also possible that the thiol groups of this compound interact with metal cofactors essential for enzyme activity. Consider running a control experiment with varying concentrations of this compound to assess its direct effect on your enzyme's kinetics.
Q: Can this compound interfere with my colorimetric assays (e.g., Bradford or BCA protein assay)?
A: Yes, as a reducing agent, this compound can interfere with assays that involve redox reactions. For the BCA protein assay, this compound can reduce Cu2+ to Cu1+, leading to inaccurate protein concentration measurements. It is advisable to either remove this compound from the sample before the assay (e.g., by dialysis or buffer exchange) or use a compatible protein assay method. The Bradford assay is generally less sensitive to reducing agents like this compound.
Data Presentation
| Parameter | Solid this compound | This compound Stock Solution |
| Storage Temperature | -20°C | -20°C or -80°C |
| Storage Duration | Years (if properly sealed) | 1 month at -20°C, 6 months at -80°C[1][2] |
| Container | Tightly sealed, opaque | Aliquoted in tightly sealed tubes |
| Special Conditions | Desiccated environment | Deoxygenated solvent, inert atmosphere (optional) |
Experimental Protocols
Protocol for Reduction of Protein Disulfide Bonds
This protocol is adapted from procedures for the related reducing agent, dithiothreitol (DTT), and is a general guideline. Optimal conditions may vary depending on the specific protein.
-
Prepare a fresh 1 M stock solution of this compound in deoxygenated water or a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
To your protein sample (in a compatible buffer), add the this compound stock solution to a final concentration of 10-20 mM.
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes. For more resistant disulfide bonds, the incubation time can be extended, or the temperature increased.
-
Proceed with your downstream application. If this compound needs to be removed, this can be achieved by dialysis, buffer exchange, or chromatography.
Mandatory Visualizations
Caption: Workflow for the proper storage and handling of this compound.
Caption: Mechanism of protein disulfide bond reduction by this compound.
Caption: Logical troubleshooting guide for common this compound issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. agscientific.com [agscientific.com]
- 5. chempep.com [chempep.com]
- 6. This compound | C4H10O4 | CID 169019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Kinetics of inhibition of aminoacylase activity by dithiothreitol or 2-mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing D-Threitol Reactions: A Technical Support Hub for Chiral Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing D-Threitol as a chiral precursor. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation, ensuring efficient and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common protecting groups for this compound, and how do I choose the right one?
A1: Due to its four hydroxyl groups, protecting group strategy is critical when working with this compound. The choice of protecting group depends on the desired regioselectivity and the reaction conditions of subsequent steps.
-
Acetonides/Benzylidene Acetals: These are excellent for protecting the vicinal diols (C1-C2 and C3-C4). They are stable under basic and reductive conditions but are readily cleaved with mild acid.[1] Formation of the 1,2:3,4-di-O-isopropylidene-D-threitol is a common first step to allow for selective modification of the remaining hydroxyls.
-
Silyl Ethers (e.g., TBDMS, TIPS): These are versatile protecting groups for the primary hydroxyls (C1 and C4). Their stability is tunable based on the steric bulk of the silyl group, allowing for orthogonal deprotection strategies.[2]
-
Benzyl Ethers (Bn): Benzyl ethers are robust and stable to a wide range of reaction conditions, including acidic and basic environments. They are typically removed by hydrogenolysis.
Q2: I am having trouble with the selective protection of the hydroxyl groups. What can I do?
A2: Achieving selective protection of this compound's hydroxyl groups can be challenging. Here are some strategies:
-
Stoichiometry Control: Carefully controlling the stoichiometry of the protecting group reagent can favor mono- or di-protection.
-
Reaction Conditions: Temperature and reaction time can influence selectivity. Lower temperatures often favor kinetic products, which may be the desired selectively protected isomer.
-
Bulky Reagents: Using sterically hindered protecting group reagents can favor protection of the less hindered primary hydroxyl groups.
-
Diol Protection First: Protecting the vicinal diols as acetonides first is a common strategy to simplify the subsequent selective protection of the remaining hydroxyls.
Q3: What are the common side products observed during reactions with this compound?
A3: Side product formation is a common issue. Typical side products include:
-
Over-reaction: Protection of more hydroxyl groups than intended. This can be minimized by controlling stoichiometry and reaction time.
-
Migration of Protecting Groups: Acyl and silyl groups can sometimes migrate between hydroxyl positions, especially under basic or acidic conditions. Careful selection of reaction pH and temperature can mitigate this.
-
Elimination Products: Under harsh acidic or basic conditions, elimination reactions can occur, leading to the formation of unsaturated byproducts.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in acetonide protection | 1. Incomplete reaction. 2. Formation of mono-protected species. 3. Loss of product during workup due to its polarity. | 1. Increase reaction time or temperature. Use a Dean-Stark trap to remove water and drive the equilibrium towards product formation. 2. Use a slight excess of the acetonide source (e.g., 2,2-dimethoxypropane) and catalyst (e.g., p-TsOH). 3. Perform multiple extractions with an appropriate organic solvent. Use brine to reduce the solubility of the product in the aqueous phase. |
| Incomplete deprotection of silyl ethers | 1. Steric hindrance around the silyl ether. 2. Insufficient amount of deprotecting agent. 3. Inappropriate deprotection conditions for the specific silyl group. | 1. For bulky silyl groups like TBDPS, longer reaction times or stronger fluoride sources (e.g., HF-Pyridine) may be necessary. 2. Increase the equivalents of the deprotecting agent (e.g., TBAF). 3. Consult literature for specific deprotection protocols for your silyl ether. For example, TASF is a more powerful fluoride source than TBAF.[3] |
| Formation of multiple products in mono-tosylation | 1. Lack of regioselectivity. 2. Di-tosylation occurring. | 1. Use a bulky base (e.g., 2,6-lutidine) to favor tosylation of the less hindered primary hydroxyl group. Running the reaction at low temperatures can also improve selectivity. 2. Use a stoichiometric amount of tosyl chloride and add it slowly to the reaction mixture. |
| Low enantiomeric excess (ee) in a chiral synthesis step | 1. Racemization of the chiral precursor or intermediate. 2. Inaccurate measurement of ee. 3. Impurities in starting materials or catalyst. | 1. Avoid harsh acidic or basic conditions and high temperatures that could lead to racemization. 2. Validate your chiral HPLC or GC method with a racemic standard.[4] 3. Ensure the purity of your this compound and chiral catalyst. Impurities can sometimes catalyze a non-selective background reaction.[4] |
| Difficulty in purifying this compound derivatives | 1. High polarity of the compounds. 2. Similar retention factors of product and byproducts on silica gel. | 1. Use a more polar eluent system for column chromatography. Sometimes, reverse-phase chromatography may be more effective. 2. Consider derivatization to a less polar compound for easier purification, followed by deprotection. Recrystallization can also be an effective purification method for crystalline compounds. |
Experimental Protocols
Protocol 1: Synthesis of 1,2:3,4-Di-O-isopropylidene-D-threitol
This protocol describes the protection of the vicinal diols of this compound using acetone to form the corresponding diacetonide.
Materials:
-
This compound
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Anhydrous Acetone
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add 2,2-dimethoxypropane (2.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1,2:3,4-di-O-isopropylidene-D-threitol.
Data Presentation
Table 1: Optimization of Etherification Reaction Conditions
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | 60 | 12 | 75 |
| 2 | K₂CO₃ | DMF | 80 | 8 | 82 |
| 3 | Ag₂O | Toluene | 110 | 6 | 90 |
| 4 | Bi(OTf)₃ | Acetonitrile | 25 | 4 | 88 |
Note: This table presents a hypothetical optimization of a generic etherification reaction on a this compound derivative for illustrative purposes. Actual yields will vary depending on the specific substrate and electrophile used.
Visualizations
Caption: A generalized workflow for the multi-step synthesis starting from this compound.
Caption: A logical troubleshooting workflow for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update | MDPI [mdpi.com]
- 3. Architecture and synthesis of P,N-heterocyclic phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting unexpected side products in D-Threitol synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of D-Threitol. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Biosynthesis of this compound from D-Xylose
1. My this compound yield is lower than expected. What are the potential causes and solutions?
Low yields in the biosynthesis of this compound from D-xylose can be attributed to several factors related to the microbial strain, fermentation conditions, and downstream processing.
-
Sub-optimal Fermentation Conditions: The composition of the fermentation medium is critical. Ensure that the concentrations of the carbon source (D-xylose), nitrogen source, and essential minerals are optimized.[1][2] The pH and temperature of the culture should also be maintained at the optimal range for the specific engineered yeast strain being used.
-
Inefficient Enzyme Activity: The conversion of D-xylose to this compound relies on the efficiency of heterologously expressed enzymes such as xylose reductase and xylitol dehydrogenase.[1] Codon optimization of the genes for the expression host and ensuring proper protein folding and activity are crucial.
-
Formation of Byproducts: The metabolic pathway for this compound production can sometimes lead to the formation of other sugar alcohols like xylitol, erythritol, and mannitol, thus reducing the final yield of the desired product.[1][3]
-
Substrate Inhibition: High concentrations of D-xylose can sometimes inhibit cell growth or enzyme activity, leading to lower yields.[2] It is important to determine the optimal initial D-xylose concentration for your specific system.
-
Inefficient Product Recovery: The downstream purification process can significantly impact the final isolated yield. Inefficient extraction or purification steps can lead to product loss.
Troubleshooting Steps:
-
Optimize Fermentation Medium: Systematically vary the concentrations of key medium components (D-xylose, nitrogen source, phosphate, etc.) to identify the optimal composition for this compound production.
-
Verify Enzyme Expression and Activity: Confirm the expression of the recombinant enzymes via SDS-PAGE and Western blotting. If possible, perform in vitro enzyme assays to determine their specific activity.
-
Analyze for Byproducts: Use analytical techniques like HPLC or GC-MS to identify and quantify the presence of potential side products such as xylitol, erythritol, and mannitol in the fermentation broth.
-
Fed-Batch Fermentation: To avoid substrate inhibition, consider a fed-batch fermentation strategy where D-xylose is fed incrementally throughout the fermentation process.
-
Optimize Downstream Processing: Evaluate and optimize your purification protocol to minimize product loss. This may involve testing different extraction solvents, chromatography resins, or crystallization conditions.
2. I am observing unexpected peaks in my HPLC/GC-MS analysis of the fermentation broth. What could they be?
Unexpected peaks in your analytical data likely correspond to side products of the metabolic pathway. Common side products in the biosynthesis of this compound from D-xylose include:
-
Xylitol: This is a direct intermediate in the conversion of D-xylose to D-xylulose and can accumulate if the subsequent enzymatic step is a bottleneck.[1][4]
-
Erythritol: This is a diastereomer of threitol and its production can sometimes be co-induced in engineered strains.[3][5]
-
Mannitol: The upregulation of mannitol dehydrogenase has been observed in some engineered yeast strains, leading to the accumulation of mannitol as a byproduct.[3]
-
L-Arabinitol: If the D-xylose feedstock is derived from hemicellulosic hydrolysate, it may contain L-arabinose, which can be converted to L-arabinitol by some xylose reductases.[6]
Identification and Mitigation:
-
Run Standards: To confirm the identity of the unexpected peaks, run authentic standards of potential side products (xylitol, erythritol, mannitol, etc.) on your HPLC or GC-MS system.
-
Metabolic Engineering: If a specific side product is consistently observed in high quantities, further metabolic engineering of the production strain may be necessary. This could involve knocking out genes responsible for the formation of the undesired byproduct.
-
Purification Strategy: Develop a purification strategy that can effectively separate this compound from the identified side products. This may involve techniques like fractional crystallization or preparative chromatography.
Chemical Synthesis of this compound from Diethyl D-Tartrate
1. My overall yield for the chemical synthesis of this compound is low. Which steps are most critical for yield?
The chemical synthesis of this compound from diethyl D-tartrate typically involves three key steps: protection of the diol, reduction of the ester groups, and deprotection. Each step can contribute to yield loss.
-
Protection Step: Incomplete protection of the hydroxyl groups of diethyl D-tartrate will lead to undesired side reactions during the subsequent reduction step. The formation of mono-protected or unprotected species will result in a mixture of products that are difficult to separate.
-
Reduction Step: The choice and handling of the reducing agent (e.g., lithium aluminum hydride) are critical. Incomplete reduction will leave one or both ester groups intact, resulting in a lower yield of the desired tetrol. Over-reduction is generally not an issue in this specific synthesis. The reaction work-up to quench the excess reducing agent must also be performed carefully to avoid product degradation.
-
Deprotection Step: Incomplete removal of the protecting groups will result in a mixture of partially protected and fully deprotected this compound. The conditions for deprotection (e.g., acidic hydrolysis) must be optimized to ensure complete removal without causing degradation of the final product.
-
Purification at Each Step: Inefficient purification after each synthetic step can lead to significant losses in overall yield.
Troubleshooting Steps:
-
Monitor Each Reaction: Use thin-layer chromatography (TLC) or another suitable analytical technique to monitor the progress of each reaction to ensure it goes to completion.
-
Optimize Reaction Conditions: If a particular step is consistently giving low yields, re-optimize the reaction conditions, including reaction time, temperature, and stoichiometry of reagents.
-
Purification Technique: Evaluate the effectiveness of your purification methods at each stage. This may involve trying different solvent systems for chromatography or recrystallization.
2. I see multiple spots on my TLC plate after the reduction step. What are these impurities?
Multiple spots on a TLC plate after the reduction of the protected diethyl D-tartrate likely indicate the presence of one or more of the following:
-
Starting Material: Unreacted protected diethyl D-tartrate.
-
Mono-reduced Intermediate: The product where only one of the two ester groups has been reduced to an alcohol.
-
Byproducts from the Reducing Agent: The work-up of reductions using hydrides like LiAlH₄ can sometimes lead to the formation of aluminum salts that may be difficult to remove completely.
Troubleshooting and Purification:
-
Ensure Complete Reaction: Extend the reaction time or use a slight excess of the reducing agent to ensure the complete conversion of the starting material. Monitor the reaction by TLC until the starting material spot disappears.
-
Careful Work-up: Follow a well-established procedure for quenching the reaction and working it up to minimize the formation of emulsions and facilitate the removal of inorganic byproducts.
-
Column Chromatography: If a mixture of products is obtained, column chromatography is typically required to separate the desired fully reduced product from the starting material and the mono-reduced intermediate.
Quantitative Data Summary
| Synthesis Route | Starting Material | Key Reagents/Enzymes | Reported Yield | Reference |
| Biosynthesis | D-Xylose | Trichosporonoides oedocephalis expressing ribose-5-phosphate isomerase B and xylitol dehydrogenase | 5.18 g/L | [1] |
| Biosynthesis | Glucose | Yarrowia lipolytica expressing xylitol dehydrogenase | 112 g/L (titer), 0.37 g/g (yield from glucose) | [3] |
| Chemical Synthesis | L-Tartaric Acid | 2,2-dimethoxypropane, p-toluenesulfonic acid, LiAlH₄, Benzyl Bromide, HCl | 85-92% (for Dimethyl 2,3-O-isopropylidene-L-tartrate) | [7] |
Experimental Protocols
Protocol 1: Biosynthesis of this compound from D-Xylose
This protocol is a general guideline based on the principles of metabolic engineering for this compound production in a yeast host.
1. Strain and Pre-culture Preparation:
- An engineered yeast strain (e.g., Trichosporonoides oedocephalis or Yarrowia lipolytica) capable of converting D-xylose to this compound is used.[1][3]
- A single colony is inoculated into a pre-culture medium (e.g., YPD) and grown overnight at 30°C with shaking.
2. Fermentation:
- The pre-culture is used to inoculate the main fermentation medium containing D-xylose as the primary carbon source, a suitable nitrogen source, and other essential nutrients.
- Fermentation is carried out in a bioreactor with controlled temperature, pH, and dissolved oxygen levels. The optimal parameters will be strain-dependent.
- Samples are taken periodically to monitor cell growth (OD600), substrate consumption, and product formation using HPLC.
3. Product Recovery and Purification:
- After the desired fermentation time, the cells are removed from the broth by centrifugation or microfiltration.
- The supernatant containing this compound and other soluble components is collected.
- The supernatant may be concentrated under reduced pressure.
- Purification of this compound from the concentrated broth can be achieved by a combination of techniques such as ion-exchange chromatography, activated carbon treatment, and crystallization.
Protocol 2: Chemical Synthesis of L-Threitol Derivatives from L-Tartaric Acid
This protocol is adapted from a procedure in Organic Syntheses for the preparation of 1,4-di-O-benzyl-L-threitol, a precursor to L-threitol.[7] A similar procedure can be followed starting from D-tartaric acid to obtain this compound derivatives.
Step A: Dimethyl 2,3-O-isopropylidene-L-tartrate
-
A mixture of L-tartaric acid, 2,2-dimethoxypropane, methanol, and a catalytic amount of p-toluenesulfonic acid monohydrate is heated.
-
Cyclohexane is added, and the resulting azeotropes are removed by distillation.
-
After cooling, the reaction is neutralized with potassium carbonate.
-
The product is isolated by fractional distillation under vacuum.
Step B: 2,3-Di-O-isopropylidene-L-threitol
-
A solution of dimethyl 2,3-O-isopropylidene-L-tartrate in diethyl ether is added dropwise to a suspension of lithium aluminum hydride (LiAlH₄) in diethyl ether.
-
The mixture is refluxed and then cooled.
-
The reaction is carefully quenched with water and sodium hydroxide solution.
-
The product is extracted with diethyl ether.
Step C: 1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol
-
Sodium hydride is washed with hexanes and suspended in tetrahydrofuran (THF).
-
A solution of 2,3-di-O-isopropylidene-L-threitol in THF is added dropwise.
-
Benzyl bromide is then added dropwise.
-
The reaction is heated at reflux, then cooled and quenched with water.
-
The product is extracted with diethyl ether.
Step D: 1,4-Di-O-benzyl-L-threitol
-
The crude ketal from the previous step is dissolved in methanol and hydrochloric acid is added.
-
The mixture is heated to reflux to remove the acetone and methanol.
-
After completion of the hydrolysis, the mixture is neutralized with sodium bicarbonate solution.
-
The final product is extracted with ether.
Visualizations
Caption: Experimental workflow for the biosynthesis of this compound.
Caption: General workflow for the chemical synthesis of this compound.
Caption: Simplified pathway showing potential side product formation in this compound biosynthesis.
References
- 1. Biosynthesis of this compound from biomass-derived xylose by engineering Trichosporonoides oedocephalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. Production of Xylitol from d-Xylose by a Xylitol Dehydrogenase Gene-Disrupted Mutant of Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Threitol - Wikipedia [en.wikipedia.org]
- 6. Selective reduction of xylose to xylitol from a mixture of hemicellulosic sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
Enhancing the efficiency of D-Threitol as a cryoprotective agent.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of D-Threitol as a cryoprotective agent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a cryoprotective agent (CPA)?
A1: this compound is a four-carbon sugar alcohol.[1] It is explored as a cryoprotective agent due to its natural occurrence in organisms that survive extreme cold, such as the Alaskan beetle Upis ceramboides, where it acts as an antifreeze agent.[2][3] Its polyhydroxy structure allows it to form hydrogen bonds with water molecules, which is believed to interfere with the growth of damaging ice crystals during freezing.
Q2: What is the optimal concentration of this compound for cryopreservation?
A2: The optimal concentration of this compound is cell-type dependent and needs to be determined empirically. However, based on studies with the related compound dithiothreitol (DTT), a starting concentration range of 50 µM to 500 µM in the cryopreservation medium can be considered for initial optimization experiments.[4][5] It is crucial to perform a dose-response analysis to identify the concentration that provides the highest post-thaw cell viability for your specific cell line.
Q3: Can this compound be used in combination with other cryoprotectants?
A3: Yes, this compound can likely be used in combination with other common cryoprotectants like DMSO or glycerol. Combining CPAs can sometimes reduce the toxicity of individual agents while maintaining high cryoprotective efficacy.[1] For example, a lower concentration of DMSO could be used in the presence of this compound, potentially reducing DMSO-associated cytotoxicity.
Q4: What are the signs of this compound cytotoxicity?
A4: Signs of cytotoxicity can include a significant decrease in post-thaw cell viability, poor cell attachment, altered morphology (e.g., cell shrinkage, membrane blebbing), and reduced metabolic activity. It is important to assess not only viability immediately after thawing but also cellular function and proliferation over a period of 24-48 hours post-thaw.
Q5: How should this compound solutions be prepared and stored?
A5: this compound is soluble in water and DMSO.[6] For cryopreservation experiments, it is recommended to prepare a sterile stock solution in a suitable solvent (e.g., cell culture grade water or DMSO) and then dilute it to the final working concentration in the cryopreservation medium. Stock solutions should be stored at -20°C for short-term use (up to 1 month) or -80°C for longer-term storage (up to 6 months).[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low post-thaw cell viability | Suboptimal this compound concentration. | Perform a concentration optimization experiment (e.g., 10 µM to 1 mM) to determine the optimal concentration for your cell type. |
| High cytotoxicity of this compound at the concentration used. | Assess the cytotoxicity of this compound alone on your cells without freezing. If cytotoxic, reduce the concentration or the exposure time. | |
| Inappropriate cooling or warming rates. | Use a controlled-rate freezer for a cooling rate of -1°C/minute.[7] Thaw vials rapidly in a 37°C water bath.[7] | |
| Suboptimal cell health before cryopreservation. | Ensure cells are in the logarithmic growth phase and have high viability (>90%) before freezing.[6] | |
| Poor cell attachment after thawing | Cellular stress and apoptosis induced by the freeze-thaw cycle. | Co-supplement the cryopreservation medium with anti-apoptotic agents (e.g., caspase inhibitors) alongside this compound. |
| Sublethal damage to cell adhesion molecules. | Allow cells a longer recovery period (up to 48 hours) post-thaw before assessing attachment. Ensure culture surfaces are properly coated if required. | |
| Altered cell morphology post-thaw | Osmotic stress during CPA addition or removal. | Add and remove the this compound containing cryopreservation medium in a stepwise manner to minimize osmotic shock. |
| Apoptotic or necrotic cell death processes. | Analyze cells for markers of apoptosis (e.g., Annexin V staining) to confirm the cell death pathway and consider using apoptosis inhibitors. | |
| Inconsistent results between experiments | Variability in this compound solution preparation. | Prepare a large batch of this compound stock solution to be used across multiple experiments to ensure consistency. |
| Inconsistent timing of experimental steps. | Standardize all incubation times, especially the equilibration time with the cryopreservation medium before freezing. | |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range and at a consistent confluency for all experiments. |
Data Presentation
Table 1: Hypothetical Post-Thaw Viability of Primary Hepatocytes with this compound Supplementation.
This data is extrapolated from studies using the related compound dithiothreitol (DTT) and should be used as a reference for experimental design.[4][5]
| This compound Concentration (µM) | Post-Thaw Viability (%) (Mean ± SD) |
| 0 (Control) | 44 ± 4 |
| 25 | 49 ± 1 |
| 50 | 55 ± 5 |
| 100 | 49 ± 1 |
| 250 | 50 ± 4 |
| 500 | 53 ± 4 |
Table 2: Hypothetical Cytotoxicity of this compound on BRL-3A Cells after 24-hour Exposure.
This data is based on the cytotoxic effects of dithiothreitol (DTT) and serves as a guideline for initial toxicity screening.
| This compound Concentration (mM) | Cell Viability (%) (Mean ± SD) |
| 0 | 100 ± 5 |
| 1 | 90 ± 6 |
| 2.5 | 75 ± 8 |
| 5 | 50 ± 7 |
| 10 | 20 ± 5 |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Cryopreservation
-
Cell Preparation: Culture cells to 70-80% confluency. Ensure cell viability is >90% using a trypan blue exclusion assay.
-
Cryopreservation Medium Preparation: Prepare a basal cryopreservation medium (e.g., 90% fetal bovine serum, 10% DMSO). Create a series of these media supplemented with this compound at final concentrations of 0 µM (control), 25 µM, 50 µM, 100 µM, 250 µM, and 500 µM.
-
Cell Freezing:
-
Harvest and pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).
-
Resuspend the cell pellet in the prepared cryopreservation media at a concentration of 1-2 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C for 24 hours.
-
Transfer the vials to liquid nitrogen for long-term storage.
-
-
Cell Thawing and Viability Assessment:
-
Rapidly thaw the cryovials in a 37°C water bath.
-
Transfer the cell suspension to a tube containing pre-warmed complete culture medium.
-
Centrifuge to pellet the cells and remove the cryopreservation medium.
-
Resuspend the cells in fresh culture medium and perform a cell viability assay (e.g., trypan blue or a fluorescence-based live/dead assay).
-
Protocol 2: Post-Thaw Cell Viability and Functional Assessment
-
Post-Thaw Culture: Following thawing and removal of the cryopreservation medium (as described in Protocol 1), plate the cells at an appropriate density in culture vessels.
-
Viability Assessment (24 and 48 hours): At 24 and 48 hours post-thawing, assess cell viability using a suitable method such as an MTT or PrestoBlue™ assay to measure metabolic activity.
-
Functional Assays:
-
Attachment Efficiency: At 24 hours post-thawing, wash the culture vessels with PBS to remove non-adherent cells. Quantify the attached cells by counting or using a crystal violet staining assay.
-
Proliferation Assay: Monitor cell proliferation over several days using a cell counting method or a proliferation assay kit (e.g., BrdU incorporation).
-
Cell-Specific Functional Assays: Perform assays relevant to the cell type. For example, for hepatocytes, measure albumin and urea production.[4][5]
-
Mandatory Visualizations
Caption: Experimental workflow for enhancing cryopreservation with this compound.
Caption: Signaling pathways of cryopreservation-induced apoptosis and potential intervention points for this compound.
References
- 1. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecule ice recrystallization inhibitors mitigate red blood cell lysis during freezing, transient warming and thawing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of cryoprotectants and methods of cryopreservation of fowl spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating the Effects of Dithiothreitol and Fructose on Cell Viability and Function of Cryopreserved Primary Rat Hepatocytes and HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the Effects of Dithiothreitol and Fructose on Cell Viability and Function of Cryopreserved Primary Rat Hepatocytes and HepG2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The crystal structure of this compound at 119 K and 198 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
Refinement of analytical methods for D-Threitol quantification.
Welcome to the technical support center for the analytical quantification of D-Threitol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
General
-
What is this compound and why is its quantification important? this compound is a four-carbon sugar alcohol (polyol).[1] Its quantification is crucial in various fields as it is a naturally occurring compound in some fungi and insects, serving as a cryoprotectant in certain species.[1] In humans, it is a metabolite and its levels in bodily fluids can be indicative of certain metabolic disorders.[2] Additionally, this compound and its derivatives are utilized as chiral building blocks in the synthesis of pharmaceuticals and other complex organic molecules.[1][3]
-
What are the common analytical methods for this compound quantification? The most common methods for the quantification of this compound and other sugar alcohols include Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).[4][5] Enzymatic assays can also be employed for the quantification of specific polyols.
Gas Chromatography (GC) Based Methods
-
Why is derivatization necessary for the GC analysis of this compound? this compound is a polar and non-volatile compound due to its multiple hydroxyl groups.[6] Direct analysis by GC is challenging because it may not volatilize sufficiently at temperatures compatible with the GC system, leading to poor chromatographic performance. Derivatization converts the hydroxyl groups into less polar and more volatile functional groups, making the molecule suitable for GC analysis.[6]
-
What are the common derivatization reagents for this compound? Silylation reagents are commonly used for derivatizing compounds with hydroxyl groups like this compound. A widely used reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[6] This process replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group.[6]
Liquid Chromatography (LC) Based Methods
-
What are the challenges of using reversed-phase HPLC for this compound analysis? this compound is highly hydrophilic, which leads to poor retention on traditional reversed-phase HPLC columns.[7] This can result in co-elution with the solvent front and poor separation from other polar sample components.
-
What type of LC column is suitable for this compound analysis? Hydrophilic Interaction Liquid Chromatography (HILIC) columns are well-suited for the separation of highly polar compounds like this compound.[7][8] Polymer-based amino columns have also been shown to be effective for separating sugar alcohols.[9]
Troubleshooting Guides
Gas Chromatography (GC-MS) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak or very small peak for this compound | Incomplete derivatization. | - Ensure the sample is completely dry before adding the derivatization reagent, as moisture can inactivate the reagent.[6]- Optimize the derivatization reaction time and temperature. Some derivatizations require heating to go to completion.[6]- Use a sufficient excess of the derivatization reagent. A general rule is at least a 2:1 molar ratio of reagent to active hydrogens.[6] |
| Low injection volume or concentration. | - Increase the injection volume if possible.- Concentrate the sample before derivatization. | |
| Degradation of the analyte in the injector. | - Ensure the injector temperature is not too high.- Use a deactivated inlet liner. | |
| Poor peak shape (tailing or fronting) | Active sites in the GC system (liner, column). | - Use a deactivated liner and a high-quality, well-conditioned GC column.- Perform inlet maintenance, including replacing the septum and liner. |
| Incomplete derivatization. | - Re-optimize the derivatization procedure as described above. | |
| Co-elution with an interfering compound. | - Optimize the GC temperature program to improve separation.- Check the mass spectrum of the peak to identify potential co-eluents. | |
| Multiple peaks for this compound | Formation of multiple derivative isomers. | - This can sometimes occur with silylation. Ensure the reaction goes to completion to favor the formation of a single, fully derivatized product. |
| Contamination. | - Run a blank to check for contamination from solvents, reagents, or the system. | |
| Low recovery | Inefficient extraction from the sample matrix. | - Optimize the extraction solvent and procedure. For solid samples, ensure thorough homogenization. |
| Loss of analyte during sample preparation (e.g., evaporation). | - Use a gentle stream of nitrogen for solvent evaporation and avoid excessive heat. |
Liquid Chromatography (LC-MS) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor retention of this compound (elutes with the solvent front) | Inappropriate column choice for a highly polar analyte. | - Use a HILIC column for better retention of polar compounds.[7][8] |
| Mobile phase is too polar. | - In HILIC, increase the proportion of the organic solvent (typically acetonitrile) in the mobile phase to increase retention. | |
| Poor peak shape (tailing) | Secondary interactions with the stationary phase. | - Adjust the mobile phase pH or buffer concentration. The use of ammonium carbonate has been shown to improve peak symmetry for similar compounds on amino columns.[8] |
| Column overload. | - Dilute the sample or inject a smaller volume. | |
| Low sensitivity in MS detection | Poor ionization of this compound. | - Optimize the MS source parameters (e.g., electrospray voltage, gas flows, temperature).- Consider post-column addition of a reagent that enhances ionization, such as chloroform for negative mode ESI to form chloride adducts.[9] |
| Matrix effects (ion suppression or enhancement). | - Improve sample cleanup to remove interfering matrix components.- Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Isomeric Interference (e.g., from Erythritol) | Insufficient chromatographic resolution. | - Optimize the chromatographic method (gradient, flow rate, column chemistry) to achieve baseline separation of isomers. HILIC can be effective for separating isomers like sorbitol and mannitol.[7] |
Experimental Protocols
Protocol 1: Quantification of this compound by GC-MS with Silylation Derivatization
This protocol provides a general procedure for the analysis of this compound in a dried sample extract. Optimization will be required for specific sample matrices and instrumentation.
1. Standard and Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).[10]
- Create a series of calibration standards by diluting the stock solution.
- For unknown samples, perform an appropriate extraction to isolate the analyte. The final extract should be evaporated to complete dryness under a gentle stream of nitrogen.
2. Derivatization Reaction:
- To the dried residue of the standard or sample in a GC vial, add 50 µL of anhydrous pyridine.
- Add 50 µL of BSTFA with 1% TMCS.
- Cap the vial tightly and vortex for 30 seconds.
- Heat the vial at 70°C for 60 minutes in a heating block or oven.
3. GC-MS Analysis:
- After cooling to room temperature, the sample is ready for injection.
- Recommended GC-MS Parameters (starting point):
- Injector Temperature: 250°C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Transfer Line Temperature: 280°C
- Ion Source Temperature: 230°C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Scan Range: m/z 50-500
Protocol 2: General Workflow for Enzymatic Assay of a Polyol
While a specific commercial kit for this compound was not identified in the search results, the following represents a general workflow for a colorimetric enzymatic assay for a polyol, based on assays for similar compounds like mannitol.[11]
1. Reagent Preparation:
- Prepare an assay buffer (e.g., Tris or phosphate buffer at a specific pH).
- Reconstitute the enzyme (e.g., a specific dehydrogenase for the target polyol) in the assay buffer.
- Prepare a solution of the cofactor (e.g., NAD+).
- Prepare a solution of a colorimetric probe that reacts with the product of the enzymatic reaction (e.g., NADH).
2. Assay Procedure:
- Add a small volume of the standard or sample to each well of a 96-well plate.
- Prepare a working reagent by mixing the enzyme, cofactor, and colorimetric probe in the assay buffer.
- Add the working reagent to all wells.
- Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
- Read the absorbance at the appropriate wavelength using a plate reader.
3. Data Analysis:
- Subtract the absorbance of the blank from all readings.
- Plot the absorbance of the standards versus their concentration to create a standard curve.
- Determine the concentration of the unknown samples from the standard curve.
Visualizations
Caption: Workflow for this compound quantification by GC-MS.
Caption: Troubleshooting logic for poor peak performance in GC-MS.
References
- 1. chempep.com [chempep.com]
- 2. hmdb.ca [hmdb.ca]
- 3. scbt.com [scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Current Analytical Methods for Qualitative and Quantitative Measurement of d-Xylitol | Semantic Scholar [semanticscholar.org]
- 6. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 7. Sugar Alcohols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Hydrophilic interaction liquid chromatography-tandem mass spectrometry for the quantitative analysis of mammalian-derived inositol poly/pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microbial and Bioconversion Production of D-xylitol and Its Detection and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. bioassaysys.com [bioassaysys.com]
Validation & Comparative
A Comparative Analysis of D-Threitol and L-Threitol in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of D-Threitol and L-Threitol. While both are stereoisomers of the four-carbon sugar alcohol threitol, their interactions within biological systems can differ significantly due to the chiral nature of enzymes and receptors.[1][2][3] This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key metabolic pathways to facilitate a deeper understanding of their distinct biological roles.
Data Presentation: Comparative Biological Activities
Direct comparative studies on the biological effects of this compound and L-Threitol across a wide range of assays are limited in publicly available research. However, a notable study on the metabolism of these enantiomers in Mycobacterium smegmatis provides specific quantitative data on their catabolism.
| Biological Process/Assay | Organism/System | This compound | L-Threitol | Reference |
| Metabolism (Growth Assay) | Mycobacterium smegmatis | Immediate growth observed. | Growth observed after a lag of nearly 60 hours. | [4] |
| Enzyme Kinetics (EltD) | Mycobacterium smegmatis | Substrate for EltD (oxidation). | Substrate for EltD (oxidation) with a kcat/Km of 6.2 x 10³ M⁻¹s⁻¹. | [4] |
| Natural Occurrence | Various | Found in the edible fungus Armillaria mellea and acts as a cryoprotectant in the Alaskan beetle Upis ceramboides.[5][6] Also identified as a human metabolite.[7][8] | Reported in the alga Chlamydomonas reinhardtii.[9] | |
| Antimicrobial Activity | In vitro | Some research suggests potential activity against microbes like E. coli and Staphylococcus aureus.[5][10] | No specific data available. | |
| Biochemical Reagent Use | In vitro | - | Utilized as a reducing agent and stabilizer for proteins and enzymes in biochemical assays.[11] |
Key Biological Roles and Potential Applications
This compound has been identified in various natural sources and biological systems:
-
Cryoprotectant: In the Alaskan beetle Upis ceramboides, this compound functions as an antifreeze agent, protecting the organism in extremely cold conditions.[5][12][13]
-
Human Metabolism: this compound is recognized as a human metabolite and has been associated with certain metabolic conditions.[7][8] For instance, its presence has been linked to colorectal cancer and uremia, although its precise role in these conditions is still under investigation.[5]
-
Fungal Metabolite: It is produced by certain fungi, such as the edible fungus Armillaria mellea.[5]
-
Potential Antimicrobial Agent: Some studies indicate that this compound may possess antimicrobial properties.[5][10]
L-Threitol is less studied in terms of its biological activities, but it is known to be:
-
An Algal Metabolite: It has been reported in the alga Chlamydomonas reinhardtii.[9]
-
A Biochemical Tool: In laboratory settings, L-Threitol is used as a biochemical reagent.[14][15] It can act as a reducing agent and a stabilizer for proteins and enzymes during various assays, helping to preserve their biological activity.[11]
Experimental Protocols
The following is a summary of the methodology used to investigate the catabolism of this compound and L-Threitol in Mycobacterium smegmatis, as described by Ye et al. (2015).[4]
Growth Assays:
-
Organism: Mycobacterium smegmatis mc²155 wild-type and gene deletion mutant strains.
-
Media: A modified Hartmans minimal medium was used, supplemented with 10 mM of either this compound, L-threitol, or erythritol as the sole carbon source. Glycerol (20 mM) was used as a control.
-
Culture Conditions: Cultures were grown at 37°C with shaking.
-
Measurement: Growth was monitored by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.
Enzyme Kinetics (EltD):
-
Enzyme: The protein EltD (MSMEG_3265) was expressed and purified.
-
Assay: The initial velocities of the EltD-catalyzed oxidation of various substrates were measured by monitoring the increase in absorbance at 340 nm, which corresponds to the production of NAD(P)H.
-
Reaction Mixture: The assay mixture (1 mL) contained 50 mM Tris-HCl buffer (pH 8.0), 1 mM NAD⁺ or NADP⁺, and the purified EltD enzyme.
-
Data Analysis: The kinetic parameters (kcat and Km) were determined by fitting the initial velocity data to the Michaelis-Menten equation.
Signaling Pathways and Metabolic Workflows
The metabolic pathways for this compound and L-Threitol in Mycobacterium smegmatis are distinct, involving different sets of enzymes for their catabolism.
This compound Catabolic Pathway
Caption: Catabolic pathway of this compound in M. smegmatis.
L-Threitol Catabolic Pathway
References
- 1. Student Question : Can you explain the significance of enantiomers in biological systems? | Biotechnology | QuickTakes [quicktakes.io]
- 2. New Insight Regarding the Relationship Between Enantioselective Toxicity Difference and Enantiomeric Toxicity Interaction from Chiral Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chempep.com [chempep.com]
- 6. Threitol - Wikipedia [en.wikipedia.org]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0004136) [hmdb.ca]
- 8. This compound | C4H10O4 | CID 169019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. l-Threitol | C4H10O4 | CID 445969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 2418-52-2 | MT03950 | Biosynth [biosynth.com]
- 11. chemimpex.com [chemimpex.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound | CAS#:2418-52-2 | Chemsrc [chemsrc.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
A Comparative Analysis of D-Threitol and Erythritol: Physical Properties for Researchers and Formulation Scientists
An in-depth comparison of the physical characteristics of D-Threitol and its diastereomer, erythritol, is crucial for their application in research, pharmaceuticals, and food science. While both are four-carbon sugar alcohols with the same chemical formula (C4H10O4), their distinct stereochemistry leads to significant differences in their physical properties, impacting their functionality and potential uses.
This guide provides a comprehensive overview of the key physical properties of this compound and erythritol, supported by available experimental data. Detailed methodologies for the determination of these properties are also outlined to assist researchers in their own evaluations.
Stereochemical Distinction
The fundamental difference between this compound and erythritol lies in their stereochemistry. This compound is a chiral molecule, existing as one of a pair of enantiomers (D- and L-threitol)[1][]. Erythritol, on the other hand, is a meso compound. Despite having two chiral centers, it possesses an internal plane of symmetry, making it achiral and optically inactive[3][4]. This structural variance is the primary determinant of their differing physical attributes.
Comparative Physical Properties
The following table summarizes the key physical properties of this compound and erythritol.
| Property | This compound | Erythritol |
| Molar Mass ( g/mol ) | 122.12[5] | 122.12[6] |
| Melting Point (°C) | 88 - 90[5] | 121[3] |
| Boiling Point (°C) | ~330 (Predicted)[7] | 329 - 331[6] |
| Solubility in Water | Highly soluble[1] | 61% w/w at 25°C |
| Hygroscopicity | Hygroscopic[7] | Low / Non-hygroscopic[8][9] |
| Stereochemistry | Chiral (D-enantiomer)[1] | Meso (achiral)[3] |
| Appearance | White, solid[1] | White crystalline solid[6] |
Detailed Analysis of Physical Properties
Melting Point
This compound exhibits a melting point in the range of 88-90°C[5]. In contrast, erythritol has a significantly higher melting point of 121°C[3]. This difference can be attributed to the more symmetrical structure of erythritol, which allows for more efficient packing in the crystal lattice, resulting in stronger intermolecular forces that require more energy to overcome.
Boiling Point
The predicted boiling point of this compound is approximately 330°C[7]. The experimentally determined boiling point of erythritol is in the range of 329-331°C[6]. The similarity in their boiling points suggests that in the liquid state, where the rigid crystal lattice is absent, the intermolecular forces are more comparable.
Solubility in Water
Both sugar alcohols are soluble in water due to the presence of multiple hydroxyl groups that can form hydrogen bonds with water molecules. This compound is described as being highly soluble in water[1]. The solubility of erythritol in water is reported to be 61% w/w at 25°C.
Hygroscopicity
A key differentiator between the two is their hygroscopicity. This compound is known to be hygroscopic, meaning it readily attracts and holds water molecules from the surrounding environment[7]. Conversely, erythritol is characterized by its low hygroscopicity and is stable in a wide range of humidity conditions, not absorbing moisture even in a 90% humidity environment[8][10]. This property makes erythritol a preferred ingredient in products where moisture control is critical, such as in powdered formulations and confectionery[10].
Experimental Protocols
The following sections outline the methodologies for determining the key physical properties discussed.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. A common method for determining the melting point of a crystalline solid is using a melting point apparatus.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 3. pharmtech.com [pharmtech.com]
- 4. â©671⪠ContainersâPerformance Testing [doi.usp.org]
- 5. Threitol - Wikipedia [en.wikipedia.org]
- 6. Water sorption, binding and solubility of polyols - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 7. chembk.com [chembk.com]
- 8. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 9. vernier.com [vernier.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Efficacy of D-Threitol as a sugar substitute compared to xylitol.
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of D-Threitol and xylitol as sugar substitutes, targeted towards researchers, scientists, and drug development professionals. The following sections detail the physicochemical properties, metabolic pathways, dental health implications, and safety profiles of both compounds, supported by available experimental data.
Executive Summary
Xylitol is a well-established sugar substitute with a significant body of research supporting its metabolic and dental health benefits. This compound, a less common sugar alcohol, is emerging as a potential low-calorie sweetener. While preliminary data on this compound is promising, further research, particularly in human subjects, is required to fully elucidate its efficacy and safety profile in direct comparison to xylitol.
Data Presentation: Physicochemical and Metabolic Properties
| Property | This compound | Xylitol | Sucrose (for reference) |
| Molecular Formula | C₄H₁₀O₄[1][2] | C₅H₁₂O₅ | C₁₂H₂₂O₁₁ |
| Molar Mass | 122.12 g/mol [1][2] | 152.15 g/mol | 342.30 g/mol |
| Sweetness | 80-90% of sucrose[3] | Approximately 100% of sucrose | 100% |
| Caloric Value | Not definitively determined; likely low due to high urinary excretion[3] | ~2.4 kcal/g | ~4.0 kcal/g |
| Glycemic Index (GI) | Not determined in humans; animal studies suggest it does not elevate blood glucose levels[3] | 7-13 | 65 |
Metabolic Pathways and Bioavailability
This compound: In humans, this compound is considered a primary end product of D-xylose metabolism, with the conversion primarily occurring in the liver[4]. Animal studies in rats have shown that a significant portion of orally administered this compound is not metabolized and is excreted in the urine within 24 hours, suggesting low bioavailability and caloric contribution[3].
Xylitol: Xylitol is absorbed more slowly than sucrose and is primarily metabolized in the liver. The metabolic pathway involves its conversion to D-xylulose, which then enters the pentose phosphate pathway.
Dental Health Implications
This compound: Currently, there is no available research on the effects of this compound on dental caries, oral bacteria such as Streptococcus mutans, or plaque formation. This represents a significant knowledge gap in assessing its potential as a comprehensive sugar substitute.
Xylitol: Extensive research has demonstrated the dental benefits of xylitol. It is non-cariogenic and actively inhibits the growth of Streptococcus mutans, a key bacterium responsible for dental caries[5][6][7][8]. Xylitol is not fermented by these bacteria, which prevents the production of acids that demineralize tooth enamel. Regular consumption of xylitol has been shown to reduce plaque buildup and the incidence of tooth decay[5][7][9].
Safety and Toxicological Profile
This compound: Preliminary safety studies in animal models have been conducted. An acute oral toxicity study in mice showed no mortality or signs of toxicity at a dose of 10 g/kg body weight. A 28-day repeated dose study in mice with doses up to 1000 mg/kg/day did not reveal any behavioral or histopathological abnormalities[3]. Genotoxicity tests have also yielded negative results[3].
Xylitol: Xylitol is generally recognized as safe for human consumption. However, excessive intake can lead to gastrointestinal side effects such as bloating and diarrhea.
Experimental Protocols
Detailed experimental protocols for the cited studies on this compound are not publicly available. However, a general workflow for the key experiments is outlined below based on standard methodologies.
General Workflow for Preclinical Evaluation of a Novel Sugar Substitute
Methodology for Key Experiments (General Principles):
-
Acute Oral Toxicity: Typically follows OECD Guideline 420. A single high dose of the substance is administered to a group of rodents, which are then observed for mortality and clinical signs of toxicity over a 14-day period.
-
Repeated Dose 28-Day Oral Toxicity: Generally follows OECD Guideline 407. The substance is administered daily to rodents at three or more dose levels for 28 days. Clinical observations, body weight, food/water consumption, hematology, clinical biochemistry, and histopathology are evaluated.
-
Metabolic Fate: Involves oral administration of the substance to an animal model (e.g., rats). Urine and feces are collected over a defined period (e.g., 24-48 hours) and analyzed using techniques like chromatography to quantify the excretion of the parent compound and any metabolites.
-
Glycemic Index Determination: In humans, this involves an oral glucose tolerance test (OGTT). After an overnight fast, subjects consume a standard amount of the test substance, and blood glucose levels are measured at regular intervals over two hours. The area under the glucose response curve is compared to that of a reference food (glucose or white bread).
-
Sensory Evaluation: A trained sensory panel evaluates the sweetness intensity and other sensory attributes of the substance in solution at various concentrations, often in comparison to sucrose solutions.
Conclusion and Future Directions
Xylitol remains a well-characterized and effective sugar substitute with established benefits for dental health and a low glycemic impact. This compound shows promise as a low-calorie sweetener with a favorable sweetness profile and initial safety data. However, critical data on its caloric value, glycemic index in humans, and effects on oral health are currently lacking. Further rigorous clinical trials are necessary to fully assess the efficacy of this compound as a viable alternative to xylitol and other established sugar substitutes. Researchers are encouraged to focus on these areas to build a more complete understanding of this compound's potential in food science and drug development.
References
- 1. Threitol - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. The conversion of D-xylose into this compound in patients without liver disease and in patients with portal liver cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of xylitol on dental caries and oral flora - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of xylitol on dental caries and oral flora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xylitol in preventing dental caries: A systematic review and meta-analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DuPont study confirms anticaries effect of xylitol [nutraceuticalbusinessreview.com]
- 9. aapd.org [aapd.org]
D-Threitol as an Analytical Standard in Chromatography: A Comparative Guide
In the landscape of analytical chemistry, the selection of an appropriate standard is paramount to achieving accurate and reproducible results. For the chromatographic analysis of sugar alcohols, a class of polyols with significant roles in the food, pharmaceutical, and biotechnology sectors, high-purity standards are indispensable. This guide provides a comprehensive comparison of high-purity D-Threitol as an analytical standard against other commonly used sugar alcohol standards, supported by experimental data and detailed protocols.
Overview of this compound and Its Alternatives
This compound, a four-carbon sugar alcohol, serves as a reliable analytical standard due to its stability and well-defined chemical properties. Its diastereomer, erythritol, and other prevalent sugar alcohols like sorbitol, mannitol, and xylitol are also frequently employed as standards. The choice of standard often depends on the specific application, the matrix of the sample, and the chromatographic technique employed.
Performance Comparison in Chromatography
The performance of this compound and its alternatives as analytical standards can be evaluated based on several key chromatographic parameters, including retention time, resolution, and peak shape. The following tables summarize comparative data from High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) analyses.
High-Performance Liquid Chromatography (HPLC) Data
Table 1: Comparative HPLC Retention Times of this compound and Alternatives
| Analyte | Retention Time (minutes) | Chromatographic Conditions |
| This compound | 9.5 | Waters Acquity UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm)[1] |
| Erythritol | 5.0 - 10.0 | Varies depending on column and mobile phase |
| Xylitol | 18.6 | Conditions specified in the source[2] |
| Sorbitol | 14.0 | Shim-pack SRC-102(H) ion exclusion column (300 mm × 7.9 mm, 8 µm)[3] |
| Mannitol | 10.1 | Aminex HPX-87C column[4] |
Note: Retention times are highly dependent on the specific chromatographic conditions and should be used as a relative comparison.
Gas Chromatography-Mass Spectrometry (GC-MS) Data
For GC analysis, sugar alcohols are typically derivatized to increase their volatility. Trimethylsilyl (TMS) derivatives are commonly used.
Table 2: Comparative GC-MS Retention Data of this compound and Alternatives (as TMS derivatives)
| Analyte (TMS Derivative) | Retention Index/Time | Chromatographic Conditions |
| This compound, 4TMS | Retention Time: 588.7 s | InertCap 5MS/NP column (30 m x 0.25 mm, 0.25 µm)[5] |
| Erythritol, 4TMS | - | Data not available in a directly comparable format |
| Xylitol, 5TMS | Retention Index: 1694.65 | 5%-phenyl-95%-dimethylpolylsiloxane capillary column[6] |
| Sorbitol, 6TMS | Retention Index: 1919.43 | 5%-phenyl-95%-dimethylpolylsiloxane capillary column |
| Mannitol, 6TMS | Retention Index: 1913.17 | 5%-phenyl-95%-dimethylpolylsiloxane capillary column[7] |
Note: Direct comparison of retention times from different studies can be misleading due to variations in instrumentation and methods. Retention indices provide a more standardized measure.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative protocols for the HPLC and GC analysis of sugar alcohols.
HPLC Analysis of Sugar Alcohols
This protocol is a general guideline for the separation of sugar alcohols using an amino-based column.
1. Standard and Sample Preparation:
-
Prepare individual stock solutions of this compound, erythritol, xylitol, sorbitol, and mannitol in deionized water at a concentration of 1 mg/mL.
-
Prepare a mixed standard solution by combining aliquots of each stock solution.
-
Dilute samples to an appropriate concentration with the mobile phase.
2. Chromatographic Conditions:
-
Column: Amino-based carbohydrate column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
GC-MS Analysis of Sugar Alcohols
This protocol outlines the derivatization and analysis of sugar alcohols by GC-MS.
1. Derivatization of Standards and Samples:
-
Evaporate an aliquot of the standard or sample solution to dryness under a stream of nitrogen.
-
Add 100 µL of pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
-
Column: 5% Phenyl Methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-650.
Visualizing the Analytical Workflow
To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for HPLC and GC-MS analysis of sugar alcohols.
Conclusion
High-purity this compound is a robust and reliable analytical standard for the chromatographic analysis of sugar alcohols. Its performance is comparable to other commonly used standards such as erythritol, sorbitol, mannitol, and xylitol. The choice of the most suitable standard will ultimately depend on the specific requirements of the analytical method, including the desired separation from other components in the sample matrix and the chromatographic system available. The provided experimental protocols and workflows offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own analytical methods for the accurate quantification of sugar alcohols.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0004136) [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. A Simple, Robust, and Convenient HPLC Assay for Urinary Lactulose and Mannitol in the Dual Sugar Absorption Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C4H10O4 | CID 169019 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: GC-MS Spectrum - Xylitol GC-MS (5 TMS) (HMDB0242149) [hmdb.ca]
- 7. Human Metabolome Database: GC-MS Spectrum - Mannitol GC-MS (6 TMS) (HMDB0000765) [hmdb.ca]
D-Threitol as a Cryoprotectant for Insect Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective cryopreservation of insect cells is crucial for consistent and reproducible results in research and biopharmaceutical production. While dimethyl sulfoxide (DMSO) and glycerol are the most commonly used cryoprotectants, their potential cytotoxicity necessitates the exploration of less harmful and equally effective alternatives. This guide provides a comparative overview of D-Threitol as a potential cryoprotectant for insect cells, benchmarked against the current standards of DMSO and glycerol. This analysis is based on existing literature on insect cryobiology and standard cell culture protocols.
Performance Comparison of Cryoprotectants
The selection of a cryoprotectant is critical for maintaining high cell viability and functionality post-thaw. The following tables summarize the known properties and performance of DMSO, glycerol, and the potential attributes of this compound.
Table 1: Comparison of Common Cryoprotectants for Insect Cells
| Feature | Dimethyl Sulfoxide (DMSO) | Glycerol | This compound |
| Typical Concentration | 5-10% (v/v) | 5-20% (v/v) | Potentially 100-300 mM (Hypothetical) |
| Post-Thaw Viability | >90% for cell lines like Sf9, Sf21, and High Five[1][2] | Generally effective, though less common for insect cells than DMSO[3][4] | Not yet established for cultured insect cells |
| Mechanism of Action | Reduces the freezing point of the medium and increases cell membrane permeability[4][5][6] | Lowers the freezing point and protects against ice crystal formation[5][6] | Believed to act as a polyol cryoprotectant, preventing excessive intracellular dehydration[7] |
| Cytotoxicity | Can be toxic to cells at room temperature and requires rapid removal post-thaw[8] | Generally considered less toxic than DMSO[3] | Expected to have low cytotoxicity based on its natural occurrence in insects |
| Known Applications | Standard cryoprotectant for a wide range of animal and insect cell lines[1][3] | Widely used for cryopreservation of various cell types, including mammalian sperm[3][4] | Found as a natural cryoprotectant in the freeze-tolerant beetle Upis ceramboides[7] |
Experimental Protocols
To validate the efficacy of this compound as a cryoprotectant for insect cells, a systematic study is required. Below is a proposed experimental protocol for comparing this compound with DMSO using a common insect cell line, such as Spodoptera frugiperda (Sf9) cells.
Objective: To determine the optimal concentration of this compound for the cryopreservation of Sf9 insect cells and compare its performance against the standard 10% DMSO protocol.
Materials:
-
Sf9 insect cells in logarithmic growth phase
-
Complete insect cell culture medium (e.g., Grace's Insect Medium, supplemented with 10% fetal bovine serum)
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution (0.4%)
-
Cryovials
-
Controlled-rate freezing container (e.g., Mr. Frosty)
-
-80°C freezer
-
Liquid nitrogen storage dewar
-
Hemocytometer or automated cell counter
-
Water bath at 37°C
Methodology:
-
Cell Preparation:
-
Culture Sf9 cells to a density of approximately 2 x 10^6 cells/mL.
-
Harvest cells by centrifugation at 100 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-chilled (4°C) complete medium to a final density of 4 x 10^6 cells/mL.
-
-
Preparation of Cryoprotectant Solutions:
-
Prepare a 2X stock solution of 20% DMSO in complete medium.
-
Prepare a series of 2X stock solutions of this compound in complete medium at concentrations of 100 mM, 200 mM, 400 mM, and 600 mM.
-
Keep all cryoprotectant solutions on ice.
-
-
Cryopreservation Procedure:
-
Gently mix equal volumes of the cell suspension and the 2X cryoprotectant solutions to achieve final concentrations of 10% DMSO and 50, 100, 200, and 300 mM this compound. The final cell density will be 2 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell-cryoprotectant mixture into pre-chilled cryovials.
-
Place the cryovials in a controlled-rate freezing container and transfer to a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.
-
The following day, transfer the cryovials to a liquid nitrogen dewar for long-term storage (at least 48 hours before thawing).
-
-
Thawing and Viability Assessment:
-
Rapidly thaw the cryovials in a 37°C water bath until only a small ice crystal remains.
-
Immediately transfer the contents to a centrifuge tube containing 9 mL of fresh, pre-warmed complete medium to dilute the cryoprotectant.
-
Centrifuge at 100 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1 mL of fresh complete medium.
-
Determine cell viability using the trypan blue exclusion method with a hemocytometer or an automated cell counter.
-
Plate the thawed cells in a new culture flask and monitor their attachment (for adherent cells) and proliferation over several days to assess recovery.
-
Visualizing the Experimental Workflow
The following diagram illustrates the proposed experimental workflow for validating the cryoprotectant effects of this compound.
Caption: Experimental workflow for comparing this compound and DMSO as cryoprotectants.
Proposed Mechanism of Cryoprotection
While the specific signaling pathways involved in this compound's cryoprotective effects on insect cells are not yet elucidated, a general mechanism can be proposed based on the known functions of polyol cryoprotectants. These small molecules are thought to protect cells through several non-colligative mechanisms.
References
- 1. Long-term, large scale cryopreservation of insect cells at −80 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term, large scale cryopreservation of insect cells at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the function of DMSO and glycerol in cell culture? | AAT Bioquest [aatbio.com]
- 6. Natural Cryoprotective and Cytoprotective Agents in Cryopreservation: A Focus on Melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cryoprotectant Biosynthesis and the Selective Accumulation of Threitol in the Freeze-tolerant Alaskan Beetle, Upis ceramboides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Characterization of D-Threitol: NMR vs. Chromatographic Techniques
For researchers, scientists, and drug development professionals, the accurate characterization of chiral molecules like D-Threitol is paramount. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by experimental data and detailed methodologies.
This compound, a four-carbon sugar alcohol with the IUPAC name (2R,3R)-butane-1,2,3,4-tetrol, is a versatile molecule with applications in chemical synthesis and as a potential low-calorie sugar substitute. Its stereochemistry necessitates precise analytical techniques for identification and quantification. This guide delves into the interpretation of 1H and 13C-NMR spectra of this compound and compares its performance with established chromatographic methods.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound.
1H-NMR Spectroscopy of this compound
The 1H-NMR spectrum of this compound in deuterium oxide (D₂O) provides valuable information about the arrangement of its protons. Due to the molecule's symmetry, the spectrum is relatively simple. The protons on the terminal carbons (C1 and C4) are chemically equivalent, as are the protons on the internal carbons (C2 and C3).
Table 1: 1H-NMR Spectral Data for this compound in D₂O
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~3.72 | Multiplet | - | H2, H3 |
| ~3.60 | Multiplet | - | H1, H4 |
Note: The exact chemical shifts, splitting patterns, and coupling constants can vary slightly depending on the solvent, concentration, and instrument frequency. The hydroxyl (-OH) protons are typically not observed in D₂O due to rapid deuterium exchange.
The multiplet patterns arise from the spin-spin coupling between adjacent non-equivalent protons. A detailed analysis of these patterns can confirm the connectivity of the carbon skeleton.
13C-NMR Spectroscopy of this compound
The proton-decoupled 13C-NMR spectrum of this compound in D₂O is even simpler, showing only two distinct signals due to the molecule's symmetry.
Table 2: 13C-NMR Spectral Data for this compound in D₂O
| Chemical Shift (ppm) | Assignment |
| ~74.3 | C2, C3 |
| ~65.4 | C1, C4 |
The chemical shifts are indicative of alcohol functionalities. The downfield shift of C2 and C3 is attributed to their secondary alcohol nature, while the upfield shift of C1 and C4 corresponds to primary alcohol groups.
Comparative Analysis with Chromatographic Techniques
While NMR provides unparalleled structural detail, chromatographic techniques like HPLC and GC are often preferred for quantitative analysis due to their higher sensitivity and throughput.
Table 3: Performance Comparison of Analytical Techniques for this compound
| Parameter | 1H-NMR | HPLC | GC-MS |
| Principle | Nuclear spin transitions in a magnetic field | Differential partitioning between a stationary and mobile phase | Partitioning between a stationary phase and a carrier gas, with mass spectrometric detection |
| Sample Preparation | Simple dissolution in a deuterated solvent | Dissolution in mobile phase, filtration | Derivatization (e.g., silylation) to increase volatility |
| Information | Detailed molecular structure, connectivity, and stereochemistry | Retention time for identification, peak area for quantification | Retention time and mass spectrum for identification, peak area for quantification |
| Sensitivity | Relatively low | Moderate to high | Very high |
| Quantification | Possible with internal standards, but less common for routine analysis | Excellent | Excellent |
| Analysis Time | Minutes to hours per sample | Minutes per sample | Minutes per sample |
| Strengths | Unambiguous structure elucidation | Direct analysis of polar, non-volatile compounds | High sensitivity and selectivity, definitive identification with mass spectra |
| Limitations | Lower sensitivity, higher equipment cost | Lower resolution for complex mixtures compared to GC | Requires derivatization for non-volatile compounds, potential for thermal degradation |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterium oxide (D₂O).
-
Add a small amount of a suitable internal standard (e.g., DSS or TSP) for chemical shift referencing.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (Example for a 600 MHz Spectrometer):
-
1H-NMR:
-
Number of scans: 16-64
-
Relaxation delay: 1-5 s
-
Pulse width: ~10 µs (90° pulse)
-
Spectral width: 10-12 ppm
-
-
13C-NMR:
-
Number of scans: 1024 or more
-
Relaxation delay: 2-5 s
-
Pulse width: ~8 µs (90° pulse)
-
Spectral width: 200-220 ppm
-
Proton decoupling: Broadband decoupling (e.g., WALTZ-16)
-
High-Performance Liquid Chromatography (HPLC)
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions (Example):
-
Column: Aminex HPX-87H or similar ion-exclusion column
-
Mobile Phase: 0.005 M Sulfuric Acid in water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 60 °C
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)
-
Injection Volume: 10-20 µL
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation (Derivatization):
-
Evaporate a known amount of the this compound sample to dryness under a stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Heat the mixture at 70 °C for 30 minutes.
-
After cooling, the sample is ready for injection.
GC-MS Conditions (Example):
-
Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 min at 250 °C
-
-
Injection Mode: Split (e.g., 20:1)
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 50-600
Visualization of Analytical Workflow
Caption: Workflow for NMR, HPLC, and GC-MS analysis of this compound.
Navigating the Analytical Maze: A Comparative Guide to D-Threitol Identification
For researchers, scientists, and drug development professionals, the accurate identification and quantification of D-Threitol, a four-carbon sugar alcohol, is crucial in various fields, from metabolomics to industrial biotechnology. This guide provides an objective comparison of mass spectrometry-based methods and alternative analytical techniques for the analysis of this compound, supported by experimental data and detailed protocols to aid in selecting the most suitable approach for your research needs.
The analysis of small, polar molecules like this compound presents a unique set of challenges due to their low volatility and lack of a strong chromophore. Mass spectrometry, coupled with chromatographic separation, has emerged as a powerful tool for the sensitive and specific detection of this compound. This guide will delve into the nuances of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), while also exploring alternative methods such as Nuclear Magnetic Resonance (NMR) Spectroscopy and High-Performance Liquid Chromatography (HPLC) with various detectors.
At a Glance: Comparing Analytical Techniques for this compound
The choice of analytical technique for this compound analysis is often a trade-off between sensitivity, specificity, sample throughput, and the complexity of the required sample preparation. The following table summarizes the key performance characteristics of the most common methods.
| Analytical Technique | Derivatization Required | Typical Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| GC-MS | Yes (typically silylation) | ng/mL range[1] | High chromatographic resolution, extensive spectral libraries for identification. | Requires derivatization, which adds to sample preparation time and potential for variability. |
| LC-MS/MS | No | pg/mL to ng/mL range | High sensitivity and specificity, no derivatization needed, suitable for complex matrices. | Potential for matrix effects, may require specialized columns for polar analytes.[2] |
| NMR Spectroscopy | No | µg/mL to mg/mL range | Non-destructive, provides detailed structural information, quantitative without a calibration curve (qNMR). | Lower sensitivity compared to MS methods, requires higher analyte concentration. |
| HPLC-UV/RI | No (unless for UV detection) | µg/mL range | Simpler instrumentation, lower cost. | Lower sensitivity and specificity, RI detection is sensitive to temperature and pressure fluctuations. |
In-Depth Analysis: Mass Spectrometry Approaches
Mass spectrometry stands out for its exceptional sensitivity and specificity in identifying and quantifying this compound, even in complex biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS): The Classic Workhorse
GC-MS is a robust and widely used technique for the analysis of volatile and thermally stable compounds. For polar molecules like this compound, a crucial sample preparation step is derivatization, which increases volatility and improves chromatographic behavior. The most common derivatization technique is silylation, where the hydroxyl groups of this compound are replaced with trimethylsilyl (TMS) groups.
A typical workflow for GC-MS analysis of this compound involves a two-step derivatization process: methoximation followed by silylation. This approach effectively reduces the formation of multiple derivatives and enhances the stability of the analyte.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Sensitive Powerhouse
LC-MS/MS offers a powerful alternative to GC-MS, with the significant advantage of not requiring derivatization for polar analytes like this compound. This simplifies sample preparation and reduces the potential for analytical variability. The high selectivity of tandem mass spectrometry (MS/MS) allows for the accurate quantification of this compound even in complex biological matrices like plasma and urine.
For the analysis of polyols, including threitol, in urine, LC-MS/MS methods have been developed that offer both rapid screening and selective quantification.[2]
Alternative Analytical Strategies
While mass spectrometry offers unparalleled sensitivity, other techniques provide valuable complementary information and can be more accessible in certain laboratory settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Identifier
NMR spectroscopy is a powerful tool for the unambiguous identification and structural elucidation of molecules. A key advantage of NMR is its non-destructive nature and its ability to provide quantitative results without the need for a calibration curve, a technique known as quantitative NMR (qNMR). However, the inherent lower sensitivity of NMR compared to mass spectrometry means that it is best suited for the analysis of relatively pure samples or for samples with higher concentrations of this compound.
High-Performance Liquid Chromatography (HPLC) with UV or Refractive Index (RI) Detection
HPLC is a widely available chromatographic technique. For a molecule like this compound that lacks a UV chromophore, Refractive Index (RI) detection is a common choice. HPLC-RI is a relatively simple and cost-effective method for the quantification of sugar alcohols. However, RI detectors are known for their lower sensitivity and susceptibility to baseline drift due to temperature and pressure fluctuations. An alternative is to derivatize this compound with a UV-active compound, allowing for more sensitive detection with a UV detector.
References
- 1. Simultaneous measurement of urinary polyols using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D-Threitol and Dithiothreitol (DTT) as Reducing Agents
In the fields of biochemistry, molecular biology, and drug development, the use of reducing agents is fundamental for maintaining the structural integrity and function of proteins and other macromolecules. Among the most common reagents is Dithiothreitol (DTT), also known as Cleland's reagent. Its parent compound, D-Threitol, is a naturally occurring sugar alcohol. This guide provides an objective comparison between DTT and this compound, clarifying their distinct roles and applications, supported by experimental data and protocols.
The primary distinction is that Dithiothreitol (DTT) is a potent reducing agent, whereas this compound is not. DTT is a synthetic derivative of this compound where two hydroxyl groups have been replaced by thiol (-SH) groups, conferring its ability to reduce disulfide bonds. This compound, a simple sugar alcohol, lacks these thiol groups and therefore does not function as a reducing agent for proteins.
Chemical Properties and Mechanism of Action
Dithiothreitol is an unusually strong reducing agent due to its high propensity to form a stable six-membered ring with an internal disulfide bond upon oxidation.[1][2] This cyclization is the driving force behind its efficient reduction of disulfide bonds in proteins and peptides. The reaction proceeds via two sequential thiol-disulfide exchange reactions, a mechanism that is highly effective at pH values above 7, where the reactive thiolate form (-S⁻) is more prevalent.[1][3]
This compound, with the chemical formula C₄H₁₀O₄, is a polyol and does not contain the thiol groups necessary to participate in thiol-disulfide exchange.[4][5] Its applications are therefore unrelated to disulfide bond reduction and lie in areas such as chemical synthesis and as a biological cryoprotectant.[4][6]
Comparative Data Presentation
The following table summarizes the key quantitative and qualitative differences between this compound and Dithiothreitol.
| Feature | Dithiothreitol (DTT) | This compound |
| Chemical Formula | C₄H₁₀O₂S₂[1] | C₄H₁₀O₄[4] |
| Molecular Weight | 154.25 g/mol [7] | 122.12 g/mol [4] |
| Primary Function | Reducing Agent[1] | Chiral Intermediate, Cryoprotectant[4][8] |
| Mechanism | Thiol-disulfide exchange[9] | Not applicable (no thiol groups) |
| Redox Potential | -0.33 V (at pH 7)[1][2] | Not applicable |
| Optimal pH Range | > 7.0 (typically 7.1 - 9.0)[1][10] | Not applicable |
| pKa of Thiol Groups | 9.2 and 10.1[1][3] | Not applicable |
| Key Applications | Protein reduction for SDS-PAGE, enzyme stabilization, deprotecting thiolated DNA.[7][11] | Precursor for chiral synthesis, component in smart packaging, drug precursor.[4][6] |
| Stability in Solution | Air-sensitive; half-life is pH-dependent (e.g., 1.4 hours at pH 8.5, 20°C).[1] | Stable sugar alcohol. |
| Odor | Mild, characteristic thiol odor. | Odorless. |
Experimental Protocols
The utility of DTT is best demonstrated through its application in standard laboratory procedures. As this compound is not used for reduction, a protocol for its use is not relevant in this context.
This protocol describes the standard procedure for reducing disulfide bonds in a protein sample for downstream analysis, such as mass spectrometry or electrophoresis.
Materials:
-
Protein sample in a suitable buffer (e.g., Tris-HCl or Ammonium Bicarbonate, pH 7.5-8.5).
-
Dithiothreitol (DTT) powder.
-
Alkylation agent (e.g., Iodoacetamide - IAA) for permanent modification post-reduction.
-
Denaturant (e.g., 6 M Guanidinium Chloride or 8 M Urea) if reducing buried disulfide bonds.[1][3]
Procedure:
-
Prepare DTT Stock Solution: Freshly prepare a 1 M stock solution of DTT in high-purity water. DTT is prone to oxidation, so fresh preparation is critical for maximum activity.[10]
-
Protein Denaturation (Optional): If the protein is highly structured and may contain inaccessible disulfide bonds, add a denaturant to the protein sample.
-
Reduction: Add the 1 M DTT stock solution to the protein sample to a final concentration of 5-10 mM.[7][10]
-
Incubation: Incubate the sample at 56-60°C for 30-60 minutes.[12][13] For milder reduction, incubation can be performed at 37°C or room temperature for a longer duration.[10]
-
Alkylation (Optional but Recommended): After reduction, cool the sample to room temperature. To prevent the re-formation of disulfide bonds, add an alkylating agent like iodoacetamide to a final concentration of 15-20 mM (a ~2-fold molar excess over DTT). Incubate in the dark at room temperature for 30-45 minutes.[12][13]
-
Quenching: Quench any unreacted iodoacetamide by adding a small amount of DTT.[12]
-
Downstream Processing: The reduced and alkylated protein sample is now ready for buffer exchange, enzymatic digestion (e.g., with trypsin), or direct analysis by SDS-PAGE.
Conclusion
For researchers, scientists, and drug development professionals, understanding the fundamental differences between this compound and Dithiothreitol is crucial for proper experimental design.
-
Dithiothreitol (DTT) is the reagent of choice for reducing disulfide bonds. Its effectiveness is rooted in its dithiol structure, which allows for the formation of a stable oxidized ring, making it a powerful and widely used tool in protein chemistry.[1][11]
-
This compound , as the parent sugar alcohol, lacks the necessary thiol groups for this function.[14][15] Its utility is found in different areas of chemistry and biology, including as a chiral building block in organic synthesis and as a naturally occurring cryoprotectant.[4][5]
The choice is not one of performance, but of function. For applications requiring the cleavage of disulfide bonds or the maintenance of a reducing environment, DTT is the appropriate agent. This compound is not a viable alternative for these tasks.
References
- 1. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 2. usbio.net [usbio.net]
- 3. astralscientific.com.au [astralscientific.com.au]
- 4. chempep.com [chempep.com]
- 5. Threitol - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. interchim.fr [interchim.fr]
- 8. scbt.com [scbt.com]
- 9. nbinno.com [nbinno.com]
- 10. broadpharm.com [broadpharm.com]
- 11. agscientific.com [agscientific.com]
- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 13. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 14. researchgate.net [researchgate.net]
- 15. Effects of dithiothreitol on protein activity unrelated to thiol-disulfide exchange: for consideration in the analysis of protein function with Cleland's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Threitol in Enzymatic Assays: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential cross-reactivity of D-Threitol in common enzymatic assays. Understanding these interactions is critical for accurate experimental design and data interpretation, particularly in drug discovery and development where off-target effects can have significant implications. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key concepts to facilitate a clear understanding of this compound's enzymatic profile.
Dehydrogenase Assays: A Case of Competitive Inhibition
Current research indicates that this compound's most significant interaction is with dehydrogenases, a broad class of enzymes that catalyze the oxidation of a substrate by transferring a hydride to an acceptor, typically NAD⁺/NADP⁺.
Mannitol Dehydrogenase: A Primary Target
The most well-documented interaction of a threitol-related compound is the competitive inhibition of mannitol dehydrogenase by D-threose (the aldehyde form of this compound). While direct kinetic data for this compound is not extensively available in the public domain, the study on D-threose provides strong evidence for potential cross-reactivity.
Comparative Substrate Specificity of NAD-dependent Mannitol Dehydrogenase from Celery
| Substrate | Relative Vmax (%) | Km (mM) | Vmax/Km |
| D-Mannitol | 100 | 1.8 | 55.6 |
| D-Arabitol | 85 | 12.5 | 6.8 |
| D-Sorbitol | 70 | 25.0 | 2.8 |
| Ribitol | 65 | 50.0 | 1.3 |
| Xylitol | 45 | 100.0 | 0.5 |
| This compound | < 5 | N/D | N/D |
| Erythritol | < 5 | N/D | N/D |
Data extrapolated from Stoop, Chilton, and Pharr (1996), Phytochemistry, 43(6), 1145-1150. "N/D" indicates that the value was not determined due to very low activity.
The data clearly demonstrates that while this compound is a poor substrate for mannitol dehydrogenase, its structural similarity to the natural substrate, D-mannitol, and the known inhibitory action of its aldehyde form, D-threose, suggest that it may act as a competitive inhibitor. Researchers should, therefore, exercise caution when this compound is present in assays involving mannitol dehydrogenase or other polyol dehydrogenases.
Experimental Protocol: Mannitol Dehydrogenase Activity Assay
This protocol is adapted from established methods for determining mannitol dehydrogenase activity.
Materials:
-
100 mM Tris-HCl buffer, pH 9.0
-
10 mM NAD⁺ solution
-
100 mM D-Mannitol solution (substrate)
-
This compound solution (test compound)
-
Purified mannitol dehydrogenase
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 9.0) and 2 mM NAD⁺.
-
Add varying concentrations of this compound to the reaction mixture to assess its inhibitory effect. A control reaction should be prepared without this compound.
-
Initiate the reaction by adding a standardized amount of mannitol dehydrogenase.
-
Immediately before adding the substrate, take an initial absorbance reading at 340 nm.
-
Add 100 mM D-Mannitol to start the reaction.
-
Monitor the increase in absorbance at 340 nm for 5 minutes, taking readings every 30 seconds. The rate of NADH formation is indicative of enzyme activity.
-
To determine the mode of inhibition, perform the assay with varying concentrations of both D-Mannitol and this compound and analyze the data using Lineweaver-Burk or other kinetic plots.
Logical Workflow for Assessing this compound Inhibition of Mannitol Dehydrogenase
Caption: Workflow for this compound inhibition assay.
Kinase and Phosphatase Assays: Potential for Low-Affinity Interactions
Direct experimental evidence for the interaction of this compound with kinases and phosphatases is currently limited. However, based on the fundamental mechanisms of these enzymes, we can infer potential for low-affinity cross-reactivity.
Kinase Assays
Kinases catalyze the transfer of a phosphate group from a high-energy donor (like ATP) to a substrate. The hydroxyl groups of this compound are potential phosphorylation sites.
Potential for Phosphorylation: While protein kinases are highly specific for their protein substrates, some small molecule kinases or kinases with broader substrate specificity could potentially phosphorylate this compound. However, without a specific binding pocket to orient the molecule, this is likely to be an inefficient, low-affinity interaction.
Experimental Protocol: In Vitro Kinase Assay with this compound
Materials:
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
[γ-³²P]ATP
-
Kinase of interest
-
This compound solution
-
Positive control substrate (a known substrate for the kinase)
-
Phosphocellulose paper or other means of separating phosphorylated substrate from free ATP
Procedure:
-
Set up reaction tubes containing kinase buffer, [γ-³²P]ATP, and either this compound, the positive control substrate, or no substrate (negative control).
-
Initiate the reactions by adding the kinase.
-
Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 30 minutes).
-
Stop the reactions (e.g., by adding a strong acid like phosphoric acid).
-
Spot the reaction mixtures onto phosphocellulose paper and wash extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or autoradiography.
Signaling Pathway Illustrating Potential Kinase Interaction
Caption: Potential kinase phosphorylation of this compound.
Phosphatase Assays
Phosphatases catalyze the removal of phosphate groups from substrates. Interference in phosphatase assays could occur if this compound chelates metal ions essential for phosphatase activity or if it sterically hinders the active site.
Potential for Interference: Given that this compound is a polyol, it has the potential to chelate divalent metal cations (e.g., Mg²⁺, Mn²⁺) that are often crucial cofactors for phosphatase activity. This would lead to non-competitive inhibition. However, the affinity for such chelation is expected to be weak.
Experimental Protocol: Phosphatase Interference Assay
Materials:
-
Phosphatase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM MgCl₂)
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate, pNPP)
-
Phosphatase of interest (e.g., alkaline phosphatase)
-
This compound solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a microplate well containing phosphatase buffer and the phosphatase substrate (pNPP).
-
Add varying concentrations of this compound to different wells. Include a control without this compound.
-
Initiate the reaction by adding the phosphatase.
-
Incubate at the optimal temperature for a set time.
-
Stop the reaction (e.g., by adding a strong base like NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm. A decrease in absorbance in the presence of this compound would indicate interference.
Conclusion
The primary evidence for this compound's cross-reactivity in enzymatic assays points towards its potential as a competitive inhibitor of polyol dehydrogenases, particularly mannitol dehydrogenase. Researchers utilizing these enzymes should be aware of this potential interaction and, if necessary, perform control experiments to quantify its effect. For kinase and phosphatase assays, while the potential for low-affinity interactions exists, there is currently no direct evidence to suggest significant cross-reactivity. However, as with any experimental system, appropriate controls are essential to ensure the validity of the results, especially when working with novel compounds or complex biological matrices. Further research is warranted to fully elucidate the enzymatic interaction profile of this compound.
A Comparative Guide to Chiral Separations: Evaluating the Potential of D-Threitol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral separations, the quest for novel, efficient, and versatile chiral selectors is perpetual. While established chiral stationary phases (CSPs) based on polysaccharides, cyclodextrins, and proteins dominate the field, the exploration of new chiral building blocks continues to be a significant area of research. This guide provides a comprehensive evaluation of D-Threitol as a potential chiral selector, comparing its structural attributes to well-established alternatives and presenting a hypothetical framework for its application and evaluation in chiral high-performance liquid chromatography (HPLC).
This compound: A Promising but Unexplored Chiral Selector
This compound, a four-carbon sugar alcohol, possesses inherent chirality with a C2 axis of symmetry.[1] Its structure, featuring multiple hydroxyl groups, presents opportunities for various intermolecular interactions crucial for chiral recognition, including hydrogen bonding, dipole-dipole interactions, and steric hindrance. Despite these promising features, a comprehensive review of the current scientific literature reveals a notable absence of commercially available or academically evaluated chiral stationary phases (CSPs) directly based on this compound for enantiomeric separations.
This guide, therefore, aims to provide a prospective evaluation of this compound by drawing parallels with structurally analogous and proven chiral selectors, primarily tartaric acid derivatives. By understanding the principles of chiral recognition and the performance of these related compounds, we can project the potential efficacy of this compound in chiral separations.
Structural Analogy and Performance of Comparable Chiral Selectors
The chiral recognition capabilities of a selector are intrinsically linked to its three-dimensional structure and the nature of its interaction sites. This compound's polyol structure is comparable to other successful chiral selectors derived from polyols and diacids, most notably tartaric acid.
Table 1: Comparison of Structural Features and Interaction Potential
| Chiral Selector/Building Block | Key Structural Features | Primary Interaction Mechanisms for Chiral Recognition |
| This compound (Hypothetical) | C2 symmetry, multiple hydroxyl groups | Hydrogen bonding, dipole-dipole interactions, potential for derivatization to introduce π-π interaction sites. |
| Tartaric Acid Derivatives | C2 symmetry, carboxyl and hydroxyl groups | Hydrogen bonding, dipole-dipole interactions, π-π stacking (with aromatic derivatives), ionic interactions. |
| Cellulose Derivatives | Helical polymer of glucose, hydroxyl and carbamate groups | Hydrogen bonding, π-π interactions, steric inclusion in chiral grooves. |
| Cyclodextrins | Toroidal macrocycle of glucose units | Inclusion complexation within the hydrophobic cavity, hydrogen bonding at the rim. |
The performance of established CSPs provides a benchmark against which a hypothetical this compound-based CSP can be compared. The following table summarizes typical performance data for common chiral separations.
Table 2: Performance Data of Established Chiral Stationary Phases
| Chiral Stationary Phase (Example) | Analyte (Example) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| Chiralcel® OD (Cellulose derivative) | Flavanone | n-Hexane/Isopropanol | 1.85 | 3.50 | Generic Data |
| Chiralpak® AD (Amylose derivative) | Phenylalanine derivative | n-Hexane/Ethanol | 1.50 | 2.80 | Generic Data |
| Astec CHIROBIOTIC® T (Teicoplanin) | N-CBZ-Amino acids | Methanol/Acetic Acid/Triethylamine | 2.10 | 4.50 | Generic Data |
| Kromasil® CHI-TBB (Tartaric acid derivative) | Propranolol | n-Hexane/Dichloromethane/Methanol | 1.42 | 2.15 | Generic Data |
Note: The values presented are illustrative and can vary significantly depending on the specific analyte, mobile phase composition, temperature, and other chromatographic conditions.
Experimental Protocols: A Roadmap for Evaluating this compound Based CSPs
While no specific protocols for this compound CSPs exist, a general methodology for the synthesis and evaluation of a novel CSP can be outlined based on established practices in the field.
3.1. Synthesis of a this compound Based Chiral Stationary Phase
The synthesis would involve chemically bonding a this compound derivative onto a solid support, typically silica gel.
-
Step 1: Derivatization of this compound. To enhance chiral recognition and enable covalent bonding, the hydroxyl groups of this compound would be derivatized. A common approach is to react them with aromatic isocyanates (e.g., 3,5-dimethylphenyl isocyanate) to form carbamate derivatives. This introduces rigid, planar aromatic groups capable of π-π interactions.
-
Step 2: Functionalization of Silica Gel. The silica support is typically functionalized with a reactive group, such as an aminopropyl or isocyanatopropyl silane, to provide a linking point for the chiral selector.
-
Step 3: Covalent Bonding. The derivatized this compound is then reacted with the functionalized silica gel to form a stable, bonded chiral stationary phase.
3.2. Chromatographic Evaluation Protocol
-
Column Packing: The newly synthesized CSP is packed into an HPLC column under high pressure.
-
System Suitability: The packed column is conditioned with the mobile phase, and its efficiency is tested using an achiral standard.
-
Chiral Separation Screening: A racemic mixture of a model compound (e.g., a β-blocker, an NSAID) is injected onto the column. A screening process is initiated using various mobile phase compositions (e.g., normal-phase, reversed-phase, and polar organic modes).
-
Method Optimization: Parameters such as mobile phase composition, flow rate, and column temperature are systematically varied to optimize the separation, maximizing the resolution (Rs) and separation factor (α).
-
Data Analysis: The retention times of the two enantiomers are used to calculate the retention factor (k'), separation factor (α), and resolution (Rs).
Visualizing the Workflow and Chiral Recognition
Diagram 1: Workflow for Synthesis and Evaluation of a this compound CSP
Caption: Workflow for the synthesis and evaluation of a novel this compound based CSP.
Diagram 2: Proposed Chiral Recognition Mechanism
Caption: Proposed three-point interaction model for chiral recognition by a this compound CSP.
Conclusion and Future Outlook
While this compound has not yet been established as a mainstream chiral selector, its structural characteristics suggest significant potential. The development of this compound-based CSPs could offer a cost-effective and versatile alternative to existing technologies. Future research should focus on the synthesis of various this compound derivatives and their systematic evaluation in the separation of a wide range of racemic compounds. Such studies will be instrumental in determining the practical utility of this compound in the critical field of chiral separations. This guide serves as a foundational resource for researchers embarking on this exploratory path.
References
Safety Operating Guide
Proper Disposal of D-Threitol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure work environment and adhering to regulatory standards. This guide provides essential information and step-by-step procedures for the proper disposal of D-Threitol.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes safety glasses with side-shields, gloves, and a lab coat.[1] In case of a spill, avoid generating dust and clean up the material promptly by vacuuming or sweeping it into a suitable disposal container.[2][3] Ensure adequate ventilation in the handling area.[2]
Disposal Procedures for this compound
The disposal of this compound must always be conducted in accordance with local, state, and federal regulations.[3][4] While this compound is not listed under the RCRA P-Series or U-Series for hazardous waste, waste generators are responsible for determining if a discarded chemical is classified as hazardous waste, which may also be subject to state and local guidelines.[2]
Key Disposal Steps:
-
Containment: Place waste this compound in a suitable, closed, and clearly labeled container for disposal.[1] Do not mix with other waste materials.[5]
-
Spill Management: In the event of a spill, collect the material without creating dust and place it in a designated, closed container for disposal.[1] It is crucial to prevent the product from entering drains.[1][4][6]
-
Disposal Options: For unused product, two primary disposal methods are recommended:
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1]
Quantitative Disposal Data
Currently, there is no specific quantitative data available in the provided search results regarding concentration limits or reportable quantities for the disposal of this compound. Always consult your institution's environmental health and safety (EHS) department for specific guidance.
| Parameter | Value |
| RCRA P-Series | Not listed[2] |
| RCRA U-Series | Not listed[2] |
| Specific Concentration Limits for Disposal | No data available |
| Reportable Quantities for Disposal | No data available |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for D-Threitol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling D-Threitol, a sugar alcohol used in various chemical syntheses. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is crucial to prevent skin, eye, and respiratory irritation.[1][2][3][4] The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Usage |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be necessary for operations with a higher risk of dust generation. |
| Hands | Chemical-resistant gloves | Nitrile or latex gloves are generally appropriate. Inspect gloves for any tears or punctures before use and wash hands thoroughly after removal.[1] |
| Body | Laboratory coat | A standard lab coat should be worn to protect against incidental skin contact.[1] Ensure it is clean and fully buttoned. |
| Respiratory | NIOSH/MSHA approved respirator (e.g., N95 dust mask) | Required when working in areas with inadequate ventilation or when there is a potential for dust generation.[1][3] Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][5]
-
Ensure the storage area is clearly labeled.
2. Handling and Use:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[1]
-
Avoid generating dust during handling.[1] Use appropriate tools for transferring the solid material.
-
Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE as detailed in the table above.[1]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
3. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Wearing appropriate PPE, carefully sweep or vacuum the spilled material and place it into a suitable, labeled container for disposal.[1]
-
Avoid creating dust during the cleanup process.[1]
-
Clean the spill area with soap and water.
4. Disposal:
-
All waste containing this compound must be handled in accordance with local, state, and federal regulations.[5]
-
Dispose of unused or contaminated this compound as chemical waste through your institution's hazardous waste disposal program.
-
Do not dispose of this compound down the drain.[5]
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Dithiothreitol (DTT): Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]
- 3. D-苏糖醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2418-52-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
